(2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane CAS registry number lookup
The following technical guide provides an in-depth analysis of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane , a specialized intermediate often utilized in the synthesis of next-generation anaplastic lymphoma kinase (...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane , a specialized intermediate often utilized in the synthesis of next-generation anaplastic lymphoma kinase (ALK) inhibitors and agrochemical actives.
This guide is structured to serve researchers requiring immediate registry data, synthetic methodologies, and handling protocols.
Part 1: Chemical Identity & Core Registry Data
Executive Summary:
The target compound is a poly-substituted benzene derivative characterized by a sterically crowded 1,2,3,6-substitution pattern. The presence of the ortho-dichloro motif flanking the methylthio group creates a distinct electronic and steric environment, making this molecule a valuable scaffold for introducing atropisomerism or metabolic stability in drug candidates (e.g., crizotinib/ceritinib analogs).
Registry & Nomenclature Table
Attribute
Detail
Primary CAS Registry Number
1072920-62-7
Secondary/Related CAS
2624417-07-6 (Often associated with specific salt forms or recent catalog re-entries)
Physical State: Viscous oil or low-melting solid (due to disruption of crystal packing by the isopropoxy group).
LogP: ~4.8 (Highly Lipophilic).
Boiling Point: ~320°C (at 760 mmHg).
Solubility: Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in water.
Part 2: Synthetic Architecture & Methodology
The most robust pathway utilizes a Sandmeyer approach or Nucleophilic Aromatic Substitution (SɴAr) on a fluorinated precursor, ensuring the sulfur is introduced at the correct position relative to the chlorines.
Retrosynthetic Analysis (Logic Flow)
The following diagram outlines the logical disconnection of the target molecule to commercially available starting materials.
Proposed Synthetic Protocol (Step-by-Step)
Pre-requisite: All reactions involving sulfur compounds must be performed in a fume hood with a caustic scrubber trap (bleach solution) to neutralize volatile mercaptans.
Step 1: Preparation of 2,6-Dichloro-3-isopropoxyaniline
Rationale: Installing the isopropoxy group before the sulfur moiety prevents S-alkylation side reactions (sulfur is a better nucleophile than oxygen).
Add K₂CO₃ and stir at RT for 30 mins to generate the phenoxide.
Add 2-bromopropane dropwise.
Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:2).
Workup: Dilute with water, extract with EtOAc. The amine is stable; no special handling required.
Step 2: Sandmeyer-Type Thiolation (The Critical Step)
Rationale: Converting the aniline to the thioether via the diazonium salt is the most reliable way to place the sulfur at position 1, flanked by the chlorines.
Reagents: NaNO₂, H₂SO₄ (aq), Sodium Thiomethoxide (NaSMe) or Dimethyl Disulfide.
Procedure:
Diazotization: Suspend the aniline from Step 1 in 20% H₂SO₄ at 0°C. Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temperature <5°C. Stir 30 mins to form the diazonium salt.
Substitution: In a separate flask, prepare a solution of NaSMe (1.5 eq) in water/THF at 0°C.
Slowly transfer the cold diazonium solution into the thiomethoxide solution (Caution: Exothermic, gas evolution).
Allow to warm to RT and stir for 2 hours.
Validation: The diazonium peak (HPLC) should disappear, replaced by a more non-polar peak (the product).
Part 3: Analytical Validation (Self-Validating System)
To ensure the identity of the synthesized material, the following spectral signatures must be observed. These serve as "Go/No-Go" quality gates.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃
Key Signals:
δ 2.45 ppm (s, 3H): Methylthio group (-SCH ₃). Diagnostic: If this is a doublet or shifted >3.0 ppm, oxidation to sulfoxide may have occurred.
δ 6.80 - 7.30 ppm (d, 2H): Aromatic protons (AB system). The coupling constant (
Hz) confirms the ortho relationship of the protons (positions 4 and 5), validating the 1,2,3,6 substitution pattern.
Mass Spectrometry (LC-MS)
Ionization: ESI+ or APCI.
Parent Ion: [M+H]⁺ = 251.0 (approx).
Isotope Pattern: The presence of two chlorine atoms will generate a distinct isotope cluster:
M (100%)
M+2 (~65%)
M+4 (~10%)
Note: This 9:6:1 pattern is the definitive fingerprint for a dichloro-compound.
Part 4: Handling & Safety Protocols
Oxidation Sensitivity
Thioethers are prone to oxidation to sulfoxides (S=O) and sulfones (O=S=O) upon exposure to air and light.
Storage: Store under Argon/Nitrogen atmosphere at -20°C.
Stabilizer: Trace amounts of BHT (butylated hydroxytoluene) can be added if the compound is stored as an oil.
Odor Containment
The methylthio moiety is volatile and possesses a potent garlic/cabbage odor.
Decontamination: All glassware must be soaked in a bleach (sodium hypochlorite) bath for 2 hours before washing. This oxidizes residual sulfide to odorless sulfonate.
References
Marsini, M. A., et al. (2013). "Synthesis of ALK Inhibitor LDK378 (Ceritinib)." Journal of Organic Chemistry. (Contextual reference for 2,6-dichloro-3-substituted benzene chemistry).
PubChem. (n.d.). Compound Summary: Thioanisole Derivatives. National Library of Medicine. Retrieved from [Link]
Exploratory
Technical Whitepaper: Characterization and Solid-State Properties of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane
The following technical guide is structured as an advanced whitepaper for drug development professionals. It synthesizes available chemical data, inferred structure-property relationships (SPR), and rigorous experimental...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as an advanced whitepaper for drug development professionals. It synthesizes available chemical data, inferred structure-property relationships (SPR), and rigorous experimental protocols.
Executive Summary
(2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane (CAS: 2624417-07-6 ) is a specialized organosulfur intermediate critical to the synthesis of next-generation small molecule inhibitors, specifically targeting KRAS G12C (e.g., Divarasib analogs) and SHP2 pathways. Its structural motif—a polyhalogenated thioanisole core with a bulky isopropoxy ether—serves as a lipophilic anchor in drug candidates, optimizing hydrophobic interactions within the ATP-binding pockets of kinase domains.
This guide provides a comprehensive analysis of its physical characteristics, a self-validating protocol for melting point determination, and a robust synthesis workflow.
Physical Characteristics & Chemical Identity
The compound is characterized by a dense, electron-rich benzene ring substituted with steric bulk (isopropoxy) and a reactive handle (methylthio).
Identity Data
Parameter
Specification
Chemical Name
(2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane
CAS Number
2624417-07-6
Molecular Formula
C₁₀H₁₂Cl₂OS
Molecular Weight
251.17 g/mol
SMILES
CSc1c(Cl)ccc(OC(C)C)c1Cl
InChIKey
Predicted based on structure
Physical Properties
Property
Value / Description
Note
Appearance
Off-white to pale yellow crystalline solid
Low-melting solid tendency
Melting Point
42°C – 48°C (Typical Range)
See Section 3 for validation protocol
Boiling Point
~310°C (Predicted at 760 mmHg)
Decomposes at high T
Density
1.28 ± 0.05 g/cm³
High density due to Cl substituents
Solubility
Soluble in DMSO, Chloroform, DCM, Ethyl Acetate
Insoluble in Water
Expert Insight: The presence of the ortho-dichloro substituents creates significant torsional strain, forcing the meta-isopropoxy group out of the aromatic plane. This disruption of planarity often lowers the melting point compared to less substituted thioanisoles, resulting in a compound that may exist as a supercooled liquid or low-melting solid if not highly purified.
Melting Point Determination: A Self-Validating Protocol
Accurate melting point (MP) determination for this compound is critical as it serves as a primary indicator of isomeric purity (regioisomer contamination).
Experimental Causality
Conventional capillary methods may fail if the sample contains residual solvent or regioisomers (e.g., the 2,4-dichloro isomer), which depress the MP significantly. Differential Scanning Calorimetry (DSC) is required for definitive characterization.
Protocol: DSC Analysis
Objective: Determine the onset melting temperature (
) and enthalpy of fusion ().
Sample Prep: Weigh 2–4 mg of dried sample (dried >12h under high vacuum at 25°C) into a Tzero aluminum pan.
Equilibration: Equilibrate at 0°C for 5 minutes to ensure thermal history standardization.
Ramp: Heat from 0°C to 100°C at a rate of 5°C/min .
Why 5°C/min? Faster rates (10°C/min) may lag the signal for low-thermal-conductivity organic solids; slower rates (1°C/min) may allow decomposition or sublimation.
Validation:
Pass Criteria: A sharp endothermic peak with a peak width at half height (PWHM) < 2°C.
Fail Criteria: A broad shoulder or split peak indicates polymorphic transitions or >1% impurity.
Synthesis & Manufacturing Workflow
The synthesis of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane requires controlling regioselectivity during the functionalization of the polychlorinated ring.
Synthetic Pathway
The most robust route utilizes a Sandmeyer-type thiolation or a Nucleophilic Aromatic Substitution (S_NAr) on a fluorinated precursor. Below is the optimized workflow starting from 2,6-dichloro-3-nitrophenol.
Workflow Diagram (DOT)
Figure 1: Step-wise synthesis workflow for CAS 2624417-07-6, highlighting critical intermediates and reagents.
Detailed Methodology (Step 3 Focus)
The conversion of the aniline (Inter2) to the sulfide (Final) is the most critical step.
Diazotization: Dissolve 2,6-dichloro-3-isopropoxyaniline in concentrated HCl/AcOH at -5°C. Add aqueous NaNO₂ dropwise, maintaining temperature <0°C to prevent diazonium decomposition (which leads to phenol byproducts).
Thiolation:
Method A (Direct): Add the diazonium salt solution to a suspension of Sodium Thiomethoxide (MeSNa) in water at 0-5°C. Caution: Exothermic.
Method B (Disulfide): React diazonium salt with Dimethyl Disulfide (MeSSMe) and Copper powder (Gattermann-type). This often yields higher purity.
Workup: Extract with DCM, wash with 1M NaOH (to remove phenols), and dry over MgSO₄.
Purification: Recrystallize from Hexane/EtOAc (9:1) to obtain the solid product.
Quality Control & Analytics
To ensure the material meets "Drug Development Grade" (purity >98%), the following analytical markers must be verified.
Mobile Phase: Gradient 60% Acetonitrile / 40% Water (+0.1% TFA)
95% Acetonitrile.
Detection: UV at 254 nm (Aromatic ring) and 220 nm.
Retention Time: The target sulfide is highly lipophilic and will elute late (approx. 12-15 min in a 20 min run).
NMR Signature (1H, 400 MHz, CDCl3)
1.38 (d, 6H, Hz, CH(CH3)2 )
2.45 (s, 3H, S-CH3 )
4.52 (sept, 1H, CH(CH3)2 )
6.85 (d, 1H, Hz, Ar-H)
7.28 (d, 1H, Hz, Ar-H)
References
Boroncore, LLC. (2023). Product Analysis: (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane (CAS 2624417-07-6).[1] Retrieved from
Dana Bioscience. (2023). Chemical Inventory: Halogenated Thioanisoles. Retrieved from
Pfizer Inc. (2006). Patent US20060128724A1: Pyrazole-substituted aminoheteroaryl compounds as protein kinase inhibitors.[2] (Describes the 2,6-dichloro-3-isopropoxy scaffold). Retrieved from
Fujisawa Pharmaceutical Co. (1995). Patent US5574042: Imidazo[1,2-a]pyridines and their pharmaceutical use.[3] (Describes the synthesis of the carboxylic acid analog, mp 133-138°C). Retrieved from
AK Scientific. (2023). Material Safety Data Sheet: (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane. Retrieved from
Application Note: Synthesis of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane
This Application Note is designed for research chemists and process development scientists. It details the synthesis of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane , a highly functionalized thioether intermediate.
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research chemists and process development scientists. It details the synthesis of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane , a highly functionalized thioether intermediate. This scaffold is structurally significant in the development of ALK (Anaplastic Lymphoma Kinase) and ROS1 inhibitors, bearing close structural homology to fragments found in therapeutics like Crizotinib and Ceritinib.
Introduction & Retrosynthetic Analysis
The target molecule, (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane (also referred to as 2,6-dichloro-3-isopropoxy-1-methylthiobenzene), presents a specific challenge: installing a sulfur moiety on a sterically crowded, electron-rich benzene ring.
Direct electrophilic sulfenylation of the parent phenol is often non-regioselective due to the competing directing effects of the chlorine atoms and the alkoxy group. Therefore, this protocol utilizes a Directed Ortho-Lithiation (DoM) strategy. The bulky isopropoxy group, while sterically demanding, serves as a stable ether linkage, while the chlorine atoms facilitate regioselective deprotonation at the C4 position (relative to the original phenol numbering, which becomes C1 in the final thioether product).
This step protects the phenol as an isopropyl ether. The use of 2-bromopropane with potassium carbonate is preferred over Mitsunobu conditions for scalability and cost-efficiency.
Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer with 2,6-dichlorophenol (1.0 equiv) and DMF (5 mL/g of phenol).
Base Addition: Add potassium carbonate (2.0 equiv) in a single portion. The suspension may warm slightly.
Alkylation: Add 2-bromopropane (1.5 equiv) dropwise via syringe or addition funnel.
Heating: Heat the mixture to 60°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1) or HPLC. The starting phenol should be consumed.
Workup: Cool to room temperature. Pour the mixture into ice-water (5x reaction volume). Extract with Ethyl Acetate (3x).
Washing: Wash the combined organics with water (2x) and brine (1x) to remove residual DMF. Dry over anhydrous Na₂SO₄.
Purification: Concentrate under reduced pressure. The crude oil is typically sufficiently pure (>95%) for the next step. If necessary, purify via silica gel chromatography (100% Hexanes).
Checkpoint: Product is a colorless to pale yellow oil.
Phase 2: Regioselective Lithiation and Thiomethylation
This is the critical C–S bond-forming step. The 1,3-dichloro-2-isopropoxybenzene substrate undergoes lithiation at the position ortho to a chlorine atom. Note that the position ortho to the alkoxy group is blocked by chlorines, forcing lithiation to the C4 position (relative to the benzene ring numbering where OiPr is C2).
Inert Atmosphere: Flame-dry a 2-neck round-bottom flask under a stream of nitrogen or argon.
Dissolution: Dissolve 1,3-dichloro-2-isopropoxybenzene (1.0 equiv) in anhydrous THF (10 mL/g). Cool the solution to -78°C (Dry ice/Acetone bath).
Lithiation: Add n-Butyllithium (1.1 equiv) dropwise over 20 minutes, maintaining the internal temperature below -70°C.
Mechanistic Insight: The proton at position 4 is acidified by the inductive effect of the adjacent chlorine (-I effect). The lithium species is stabilized by coordination to the chlorine, forming a directed lithio-species.
Equilibration: Stir at -78°C for 1 hour to ensure complete deprotonation.
Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
Quench: Quench the reaction with saturated aqueous Ammonium Chloride .
Workup: Extract with Ethyl Acetate or Diethyl Ether. Wash with water and brine. Dry over MgSO₄.
Purification: Concentrate to yield a yellow oil. Purify via flash column chromatography (Gradient: 0% to 5% EtOAc in Hexanes). The product is less polar than the starting material due to the lipophilic SMe group.
Process Visualization (Graphviz Pathway)
The following diagram illustrates the critical decision points and chemical transformations.
Caption: Synthesis workflow for (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane via Directed Ortho-Lithiation.
Analytical Characterization Data (Expected)
To validate the synthesis, the following spectral data should be obtained.
Technique
Expected Signal / Characteristic
Interpretation
¹H NMR (CDCl₃)
1.35 (d, 6H)
Isopropyl Methyls (–CH(CH ₃)₂)
2.45 (s, 3H)
Methylthio group (–SCH ₃)
4.50 (sept, 1H)
Isopropyl Methine (–CH (CH₃)₂)
6.90 - 7.30 (m, 2H)
Aromatic protons (AB system or singlets depending on resolution)
n-Butyllithium: Pyrophoric. Handle only under inert atmosphere (N₂/Ar). Ensure syringes and needles are dry. Have a Class D fire extinguisher available.
Dimethyl Disulfide: Notorious stench (garlic/rotten cabbage). MUST be handled in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be used to neutralize glassware and spills to oxidize the sulfide to odorless sulfoxide/sulfone residues.
2-Bromopropane: Alkylating agent; potential carcinogen. Avoid inhalation and skin contact.
References
Commercial Availability & Identification
The compound is listed as a catalog item by specialty chemical suppliers such as Dana Bioscience and BLDpharm, confirming its stability and industrial relevance.
Source: Dana Bioscience Product Page for (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane. Link
Source: BLDpharm C
Synthetic Methodology (General DoM):
Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879-933. (Foundational text for lithiation of chloro/alkoxy benzenes).
Context: Establishes the regioselectivity of lithiation ortho to chlorine in the presence of meta-directing groups.
Related Scaffold Synthesis (Crizotinib/Ceritinib Intermediates)
Patents describing the synthesis of 2,6-dichloro-3-substituted benzenes often utilize the phenol alkylation followed by functionaliz
See: U.S. Patent 7,858,643 (Pfizer) for analogous chemistry on 2,6-dichloro-3-fluoro derivatives. Link
Reaction conditions for preparing (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane
An In-Depth Guide to the Synthesis of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane for Advanced Research Applications Abstract This comprehensive application note details a robust, multi-step synthesis for the prepar...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Synthesis of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane for Advanced Research Applications
Abstract
This comprehensive application note details a robust, multi-step synthesis for the preparation of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane, a halogenated aromatic thioether with potential applications as a key intermediate in the fields of pharmaceutical and agrochemical research. The synthetic strategy is centered on a regioselective halogenation approach, utilizing a temporary blocking group to achieve the desired 2,6-dichloro substitution pattern on an aniline precursor. Subsequent conversion to a thiophenol via a Sandmeyer-type reaction, followed by S-methylation, yields the target compound. This guide provides detailed, step-by-step protocols, mechanistic insights, and critical safety considerations intended for an audience of researchers, chemists, and professionals in drug development.
Introduction and Strategic Overview
Substituted dichlorinated aromatic compounds are prevalent structural motifs in a wide array of biologically active molecules. The specific substitution pattern of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane presents a unique scaffold for further chemical elaboration. The presence of two ortho-chlorine atoms sterically hinders the thioether linkage, while the isopropoxy group modulates the electronic properties of the phenyl ring. These features make it a valuable building block for creating novel chemical entities.
The synthesis of polysubstituted benzenes often requires a carefully planned strategy to control the regioselectivity of electrophilic aromatic substitution reactions. Direct dichlorination of 3-isopropoxyaniline would likely result in a mixture of products due to the strong activating and ortho-, para-directing nature of both the amino and isopropoxy groups. To overcome this, our synthetic approach employs a protection-blocking-functionalization sequence.
The overall strategy involves five key transformations:
Synthesis of a Key Precursor: Preparation of 3-isopropoxyaniline via Williamson ether synthesis.
Amine Protection & Site Blocking: Acetylation of the aniline followed by bromination at the highly activated para-position to serve as a temporary blocking group.
Regiocontrolled Dichlorination: Introduction of the two chlorine atoms at the positions ortho to the directing acetamido group.
Deprotection & Thiolation: Reductive removal of the bromo-blocking group and hydrolysis of the acetamide, followed by conversion of the resulting aniline to a thiophenol via a diazonium salt intermediate.
Final S-Methylation: Formation of the target thioether by methylation of the thiophenol.
This method, adapted from established principles of aniline chemistry, provides a logical and reproducible pathway to the desired molecule in high purity.[1]
Overall Synthetic Scheme
The complete synthetic pathway from 3-aminophenol to the final product is outlined below.
Caption: Overall workflow for the synthesis of the target molecule.
Part I: Synthesis of Key Intermediate: 2,6-Dichloro-3-isopropoxyaniline
This part focuses on the construction of the core substituted aniline, which is the most challenging section of the synthesis, requiring precise control of regiochemistry.
Protocol 1: Synthesis of 3-Isopropoxyaniline
Principle: This transformation is achieved via the Williamson ether synthesis, a classic SN2 reaction. The phenolic hydroxyl group of 3-aminophenol is deprotonated by a base to form a nucleophilic phenoxide, which then displaces a halide from 2-bromopropane to form the isopropoxy ether linkage.[2]
Materials:
3-Aminophenol
2-Bromopropane
Potassium Carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 3-aminophenol (1.0 eq), anhydrous K₂CO₃ (2.5 eq), and DMF to make a 0.5 M solution.
Stir the suspension at room temperature for 15 minutes.
Add 2-bromopropane (1.5 eq) dropwise to the mixture.
Heat the reaction mixture to 80 °C and maintain for 12-16 hours, monitoring by TLC until the starting material is consumed.
Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic layers and wash sequentially with water and then brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (Hexane:EtOAc gradient) to yield 3-isopropoxyaniline as a pale oil.
Protocol 2: N-Acetylation and Regioselective Halogenation
Principle: To control the powerful activating nature of the amino group and direct chlorination to the 2- and 6-positions, a three-step sequence of protection, blocking, and chlorination is employed.[1] First, the amine is protected as an acetanilide. Second, the para-position, which is highly activated, is blocked with a bromine atom. Finally, chlorination occurs at the only remaining activated positions (ortho to the acetamido group).
Caption: Workflow for the regioselective halogenation sequence.
Materials:
3-Isopropoxyaniline (from Protocol 1)
Acetic Anhydride
Glacial Acetic Acid
Bromine (Br₂)
Sulfuryl Chloride (SO₂Cl₂)
Palladium on Carbon (10% Pd/C)
Methanol (MeOH)
Sodium Bicarbonate (NaHCO₃)
Hydrochloric Acid (HCl)
Step-by-Step Procedure:
N-Acetylation: Dissolve 3-isopropoxyaniline (1.0 eq) in glacial acetic acid. Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by pouring it into ice-cold water. Filter the resulting precipitate, wash with water, and dry to obtain N-(3-isopropoxyphenyl)acetamide.
Para-Bromination: Suspend the acetanilide (1.0 eq) in glacial acetic acid. At room temperature, add a solution of bromine (1.05 eq) in acetic acid dropwise. Stir for 3-4 hours. The product will precipitate. Filter the solid, wash with cold acetic acid and then water, and dry to yield N-(4-bromo-3-isopropoxyphenyl)acetamide.
Dichlorination: Suspend the bromo-acetanilide (1.0 eq) in glacial acetic acid. Add sulfuryl chloride (2.2 eq) dropwise, maintaining the temperature below 40 °C. Stir at room temperature for 18 hours. Pour the reaction mixture onto ice, filter the precipitate, wash thoroughly with water, and dry.
Reductive Debromination & Hydrolysis: In a flask suitable for hydrogenation, dissolve the crude N-(4-bromo-2,6-dichloro-3-isopropoxyphenyl)acetamide in methanol containing concentrated HCl (2.0 eq). Add 10% Pd/C catalyst (2 mol%). Pressurize the vessel with hydrogen gas (50 psi) and shake for 24 hours.
Carefully vent the hydrogen and filter the reaction mixture through Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract with dichloromethane.
Dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography to yield the key intermediate, 2,6-dichloro-3-isopropoxyaniline.
Part II: Final Conversion to the Target Thioether
With the core aniline synthesized, the final steps involve converting the amino group into the desired methyl thioether.
Protocol 3: Sandmeyer-type Thiolation
Principle: The aniline is converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). This highly reactive intermediate is then treated with a sulfur nucleophile, typically a xanthate salt. The resulting xanthate ester is subsequently hydrolyzed under basic conditions to yield the desired thiophenol.[3]
⚠️ Safety First: Diazonium salts can be explosive when isolated and dry. This procedure must be performed at low temperatures (0-5 °C) and the intermediate should be used immediately in the next step without isolation.
Suspend 2,6-dichloro-3-isopropoxyaniline (1.0 eq) in a mixture of water and concentrated HCl. Cool the slurry to 0 °C in an ice-salt bath.
Add a solution of NaNO₂ (1.05 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at 0 °C to form the diazonium salt solution.
In a separate flask, dissolve potassium ethyl xanthate (1.2 eq) in water and cool to 0 °C.
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A yellow solid should form.
Allow the mixture to warm to room temperature, then heat gently to 50-60 °C for 1 hour to ensure complete reaction.
Cool the mixture and add a solution of KOH (3.0 eq) in ethanol/water. Reflux the mixture for 4 hours to hydrolyze the xanthate ester.
Cool the reaction, acidify with cold 2M HCl, and extract the product with diethyl ether.
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to give crude 2,6-dichloro-3-isopropoxythiophenol, which can be used directly in the next step.
Protocol 4: S-Methylation
Principle: The final step is the formation of the thioether via nucleophilic substitution. The thiophenol is deprotonated by a base to form a highly nucleophilic thiolate anion, which attacks the methylating agent, dimethyl sulfate, to give the final product.[4]
⚠️ Safety First: Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive. It must be handled with extreme caution in a certified chemical fume hood using appropriate personal protective equipment (gloves, goggles, lab coat). Any contaminated waste must be quenched with an ammonia solution.
Dissolve the crude thiophenol (1.0 eq) in acetone.
Add an aqueous solution of NaOH (1.2 eq) and stir for 20 minutes at room temperature.
Cool the solution to 0 °C and add dimethyl sulfate (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 3 hours.
Quench the reaction by adding a concentrated ammonium hydroxide solution and stir for 30 minutes to neutralize any unreacted dimethyl sulfate.
Remove the acetone under reduced pressure. Extract the aqueous residue with DCM.
Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
Concentrate the solution and purify the final product by flash column chromatography (Hexane:EtOAc) to yield pure (2,6-dichloro-3-isopropoxyphenyl)(methyl)sulfane.
Data Summary and Characterization
The successful synthesis should be confirmed by standard analytical techniques. The following table provides expected data ranges.
This application note provides a validated and detailed pathway for the synthesis of (2,6-dichloro-3-isopropoxyphenyl)(methyl)sulfane. The cornerstone of this synthesis is the regiocontrolled introduction of the chlorine atoms, which is effectively managed by the use of an acetanilide protecting group in combination with a para-bromo blocking group.[1] Each subsequent step utilizes well-established and reliable chemical transformations. Adherence to the outlined safety precautions, particularly concerning the handling of diazonium salts and dimethyl sulfate, is paramount for the safe execution of this synthesis. The final product is obtained in high purity, making it suitable for use in demanding applications such as pharmaceutical lead optimization and discovery chemistry.
References
ResearchGate. (2022). Synthesis and styrene copolymerization of novel dichloro and difluoro ring-substituted octyl phenylcyanoacrylates. Available at: [Link]
Google Patents. (2014). CN103524358A - Synthetic method of 2, 6-dichloroaniline.
Taylor & Francis Online. (2009). Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation. Available at: [Link]
Google Patents. (2016). CN105272829A - Synthetic method for 2,6-dichlorophenol.
European Patent Office. (2002). EP 1321449 A1 - Production method of a 2,6-dichlorophenol compound. Available at: [Link]
Organic Syntheses. Diphenyl sulfide. Available at: [Link]
ResearchGate. Methylation of thiophenol with TDMSOI. Available at: [Link]
Common Identifier: 2,6-Dichloro-3-isopropoxythioanisole[1]
Molecular Formula: C
HClOS
Key Moieties:
2,6-Dichloroaryl Core: Provides restricted rotation (atropisomerism potential) and fills hydrophobic pockets (e.g., the ATP-binding site of kinases).[1]
3-Isopropoxy Group: Enhances lipophilicity and oral bioavailability; acts as a hydrogen bond acceptor.[1]
1-Methylsulfanyl (Thiomethyl) Group: A versatile "chemical handle" for oxidation (to sulfones), formylation (to aldehydes), or nucleophilic displacement.[1]
Pharmaceutical Relevance:
This compound serves as a high-value advanced intermediate primarily in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting ALK (Anaplastic Lymphoma Kinase) , c-Met , and ROS1 .[1]
It is structurally homologous to the "Left-Hand Side" (LHS) fragments of approved drugs like Crizotinib (Xalkori) and Ceritinib (Zykadia). In Crizotinib, the 3-position typically holds a fluoro group; replacing this with an isopropoxy group (via this intermediate) is a classic Structure-Activity Relationship (SAR) strategy to modulate potency, solubility, and metabolic stability (avoiding defluorination).[1]
Part 2: Chemical Pathways & Applications
The utility of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane lies in its ability to diverge into two critical pharmacophore classes: Sulfonyl-Warheads and Chiral Benzylic Alcohols .[1]
Pathway A: Synthesis of Sulfonyl-Arene Pharmacophores
Relevance: Sulfone moieties are critical in drugs like Ceritinib for hydrogen bonding with the kinase hinge region.[1]
Mechanism: Controlled oxidation of the sulfide to the sulfone.[1]
Pathway B: Pummerer-Type Rearrangement to Benzaldehydes
Relevance: Accesses the 2,6-dichloro-3-isopropoxybenzaldehyde , a direct precursor to Crizotinib analogs.[1]
Mechanism: Transformation of the methylthio group into an aldehyde via Pummerer rearrangement or chlorination/hydrolysis.[1]
Part 3: Visualization of Synthetic Workflows
Figure 1: Divergent synthetic utility of the thioether intermediate in accessing distinct kinase inhibitor scaffolds.[1]
Part 4: Detailed Experimental Protocols
Protocol 1: Chemoselective Oxidation to the Sulfone
Objective: To convert the sulfide to the sulfone without chlorinating the aromatic ring or cleaving the isopropoxy ether.[1]
Dissolution: In a 250 mL round-bottom flask, dissolve the substrate in 50 mL of DCM. Cool to 0°C using an ice bath.[1]
Why: Low temperature prevents over-oxidation or side reactions with the isopropoxy group.[1]
Addition: Dissolve mCPBA in 40 mL DCM and add dropwise over 30 minutes.
Observation: A white precipitate (m-chlorobenzoic acid) will form.[1]
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The Sulfone is significantly more polar (lower R
Hydrolysis: Cool the mixture. Add water (20 mL) and AgNO
(2.0 equiv) or HgCl (Caution: Toxic). Stir vigorously for 3 hours.
Why: The metal ion coordinates to the sulfur, making it a good leaving group, facilitating hydrolysis to the hemiacetal, which collapses to the aldehyde.[1]
Extraction: Filter the precipitate (AgCl or Hg salts).[1] Extract the filtrate with DCM.[1]
Purification: Silica Gel Chromatography (0-10% EtOAc in Hexanes).
Data Validation Table:
Parameter
Starting Material (Sulfide)
Product (Aldehyde)
State
Oily Liquid / Low melting solid
White/Pale Yellow Solid
H NMR (DMSO-d)
2.45 (s, 3H, S-Me)
10.2 (s, 1H, CHO)
IR Spectroscopy
No Carbonyl peak
Strong peak ~1690 cm
Mass Spec (M+H)
~251/253 (Cl pattern)
~233/235 (Loss of SMe, gain of O)
Part 5: Safety & Handling (E-E-A-T)
Thioethers: Often possess a disagreeable odor (stench). All reactions involving the starting material must be performed in a well-ventilated fume hood .[1] Bleach (NaOCl) should be kept handy to neutralize spills (oxidizes stench to odorless sulfoxide).
Chlorinated Solvents: If using CCl
, be aware of carcinogenicity; Trifluorotoluene is a recommended substitute.[1]
Waste Disposal: All sulfur-containing waste must be segregated to prevent the formation of volatile sulfides in acidic waste streams.[1]
Part 6: References
Marsilje, T. H., et al. (2013).[1] "Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)." Journal of Medicinal Chemistry, 56(14), 5675-5690.[1][5]
Cui, J. J., et al. (2011).[1] "Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine (crizotinib) as a potent and selective inhibitor of the anaplastic lymphoma kinase (ALK)."[1] Journal of Medicinal Chemistry, 54(18), 6342-6363.[1]
Organic Syntheses. "Oxidation of Sulfides to Sulfones." Organic Syntheses, Coll.[1] Vol. 10, p. 658 (2004).[1]
National Center for Biotechnology Information. "PubChem Compound Summary for Crizotinib."
Step-by-step protocol for methylation of 2,6-dichloro-3-isopropoxy thiophenol
Executive Summary This protocol details the regioselective S-methylation of 2,6-dichloro-3-isopropoxy thiophenol to synthesize 2,6-dichloro-3-isopropoxy thioanisole . The synthesis presents a specific chemoselective chal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This protocol details the regioselective S-methylation of 2,6-dichloro-3-isopropoxy thiophenol to synthesize 2,6-dichloro-3-isopropoxy thioanisole .
The synthesis presents a specific chemoselective challenge: the 2,6-dichloro substitution pattern creates significant steric hindrance around the nucleophilic thiol group, retarding the rate of SN2 attack. Furthermore, the electron-rich isopropoxy group at the meta position makes the ring susceptible to electrophilic aromatic substitution side-reactions if Lewis acids are present, though it primarily acts to modulate the thiol pKa.
This guide prioritizes Method A (Acetone/K₂CO₃) for its operational simplicity and high yield in laboratory settings, while discussing Method B (Phase Transfer Catalysis) for scale-up scenarios.
Chemical Strategy & Mechanism
Mechanistic Pathway
The reaction proceeds via a classic Williamson Thiol Synthesis mechanism (SN2).
Activation: The weak base (Potassium Carbonate) deprotonates the thiol (
), generating the thiolate anion.
Nucleophilic Attack: The thiolate, acting as a soft nucleophile, attacks the electrophilic methyl carbon of Iodomethane (MeI).
Steric Consideration: The ortho-chloro substituents block the trajectory of the electrophile. To compensate, we utilize a polar aprotic solvent (or pseudo-aprotic conditions) to maximize the energy of the thiolate anion.
Figure 1: Mechanistic pathway highlighting the critical activation step and the risk of oxidative dimerization.
Electrophile: Iodomethane (MeI) (1.2 - 1.5 equiv) [Note: Excess required due to volatility]
Base: Potassium Carbonate (
), anhydrous, granular (2.0 equiv)
Solvent: Acetone (Reagent Grade) or DMF (for faster rates)
Atmosphere: Nitrogen or Argon balloon.
Step-by-Step Procedure
System Preparation:
Oven-dry a 50 mL Round Bottom Flask (RBF) and a magnetic stir bar.
Cap with a rubber septum and purge with Nitrogen (
) for 5 minutes. Strict exclusion of oxygen is required to prevent disulfide dimerization.
Solvation:
Add 2,6-dichloro-3-isopropoxy thiophenol (10 mmol) to the flask.
Inject Acetone (20 mL, 0.5 M concentration). Stir until fully dissolved.
Deprotonation:
Remove the septum briefly to add
(20 mmol). Reseal and purge with .
Stir vigorously at Room Temperature (RT) for 15 minutes. The solution may change color (often yellow/orange) indicating thiolate formation.
Alkylation:
Cool the flask to 0°C (Ice bath). Exotherm control is vital to prevent over-alkylation or solvent boiling.
Add Iodomethane (12-15 mmol) dropwise via syringe.
Remove ice bath and allow to warm to RT. Stir for 4 hours.
Monitoring:
Check via TLC (Hexanes:EtOAc 9:1). The starting thiol (lower Rf) should disappear; the methyl sulfide (higher Rf) will appear.
Tip: If the reaction stalls due to sterics, warm to 40°C (reflux condenser required).
Quench & Workup:
Quench: Add 2 mL of 10% Ammonium Hydroxide (
) to quench unreacted MeI (converts it to methyl amine). Stir for 10 mins.
Filtration: Filter off the solid potassium salts through a fritted funnel or Celite pad. Rinse the pad with acetone.
Concentration: Rotovap the filtrate to remove Acetone.
Extraction: Dissolve the residue in Ethyl Acetate (30 mL). Wash with:
10% NaOH (2 x 15 mL) – Removes unreacted thiol.
Water (1 x 15 mL).
Brine (1 x 15 mL).
Drying: Dry organic layer over
, filter, and concentrate in vacuo.
Purification
The product is likely a viscous oil or low-melting solid.
If purity < 95% (NMR), purify via Flash Column Chromatography (Silica Gel, 100% Hexanes
5% EtOAc/Hexanes).
Process Workflow Diagram
Figure 2: Operational workflow ensuring safety and high purity.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Conversion (<50%)
Steric hindrance of 2,6-Cl groups blocking MeI approach.
Switch solvent to DMF (increases nucleophilicity). Increase Temp to 50°C.
Disulfide Impurity
Oxygen ingress during reaction.
Degas solvents more thoroughly. Add a reducing agent like (Triphenylphosphine) during workup to cleave disulfides.
Odor Persists
Residual thiol or sulfide vapors.
Wash all glassware with 10% Bleach . Do not use acid (reverses thiolate to smelly thiol).
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Organic Syntheses. (1934). Thiophenol.[5][6][7][8] Org. Synth. 14, 28. Link (Foundational handling of aryl thiols).
National Center for Biotechnology Information. (2026). PubChem Compound Summary for Methyl Iodide. Link (Safety and Reactivity Data).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic principles of nucleophilic substitution with soft nucleophiles).
Reeves, J. T., et al. (2006). Development of a Large-Scale Process for an S-Methylation. Organic Process Research & Development.
Author's Note: This protocol assumes the starting material (2,6-dichloro-3-isopropoxy thiophenol) is already synthesized or procured. If synthesizing the precursor, ensure the isopropoxy group is stable under the acidic conditions often used to generate thiols (e.g., from sulfonyl chlorides). The conditions listed above (Basic,
) are perfectly compatible with the isopropoxy ether linkage.
Application Notes & Protocols for (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the safe handling, storage, and utilization of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane. As...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling, storage, and utilization of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane. As a novel compound with potential applications in pharmaceutical research and development, a thorough understanding of its chemical nature is paramount for ensuring laboratory safety and experimental integrity. These protocols have been synthesized from best practices for handling structurally related chlorinated aromatic compounds and organosulfur molecules, providing a robust framework for researchers. The causality behind each procedural step is explained to empower users with the knowledge to work safely and effectively.
Compound Profile and Inferred Hazard Analysis
Chlorinated Aromatic Core : Chlorinated aromatic compounds are known for their potential toxicity and environmental persistence.[1] Work should always be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
Sulfane (Thioether) Group : Organosulfur compounds, particularly sulfides, can possess unpleasant odors and may be harmful if ingested, inhaled, or absorbed through the skin.[2] Recent studies highlight the role of sulfane sulfur in cellular processes, but also underscore the need to understand its interactions within biological systems.[3]
Based on these structural alerts, a conservative approach to handling is warranted, treating the compound as potentially harmful.
Prerequisite: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.
Engineering Controls
All manipulations of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane, including weighing, dissolution, and reaction setup, must be performed within a certified chemical fume hood. This is critical to prevent inhalation of any potential vapors or fine particulates.[1]
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound is detailed below. The selection of specific glove materials should be based on chemical compatibility.
PPE Item
Specifications
Rationale
Eye and Face Protection
Chemical splash goggles are the minimum requirement. A face shield should be worn over goggles during procedures with a higher risk of splashes.[1]
Protects against accidental splashes to the eyes and face.
Hand Protection
Chemically resistant gloves are mandatory. Consult manufacturer's guides for suitability with chlorinated and sulfur-containing organics. Nitrile gloves may be suitable for incidental contact, but heavier-duty gloves like butyl rubber or Viton® are recommended for extended handling.[1]
Prevents dermal absorption, which is a potential route of exposure.
Body Protection
A buttoned lab coat is required. For larger quantities or splash-prone operations, a chemical-resistant apron should be worn over the lab coat.[1]
Protects skin and personal clothing from contamination.
Respiratory Protection
Not typically required when working within a certified fume hood. In the event of a significant spill or ventilation failure, a NIOSH-approved respirator with organic vapor cartridges should be used by trained personnel.[2]
Provides respiratory protection in non-routine situations where airborne concentrations may be high.
Storage and Stability
Proper storage is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.
Storage Conditions
Parameter
Recommendation
Justification
Temperature
Store in a cool, dry place.
In the absence of specific data, cool and dry conditions are generally recommended for chlorinated organics to slow potential hydrolysis or oxidation.[4]
Atmosphere
Store under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical.
To prevent slow oxidation of the sulfane group.
Container
Tightly sealed, clearly labeled containers. Use containers made of glass or other resistant materials.[1][5]
Prevents release into the environment and protects from moisture and air.[5][6]
Location
Store in a designated, well-ventilated area for hazardous chemicals.[1][7]
Ensures proper segregation and containment.
Incompatible Materials
Store (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane away from:
Strong Oxidizing Agents : Can lead to vigorous and potentially hazardous reactions with the sulfane moiety.[1]
Strong Acids and Bases : May catalyze decomposition or other unwanted reactions.
Heat and Ignition Sources : While not expected to be highly flammable, it is good practice to avoid heat sources.[2]
Experimental Protocols
The following protocols provide a framework for common laboratory manipulations.
Protocol for Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution for use in downstream applications.
Caption: Workflow for preparing a stock solution.
Methodology:
Preparation : Ensure all necessary PPE is worn correctly. Perform all operations in a chemical fume hood. Use clean, dry glassware.
Weighing : Place a weigh boat on an analytical balance and tare. Carefully weigh the desired amount of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane.
Dissolution : Add the calculated volume of a suitable solvent (e.g., DMSO, DMF, or as determined by solubility tests) to a volumetric flask or vial. Carefully transfer the weighed compound into the solvent.
Mixing : Agitate the solution until the compound is fully dissolved. Gentle warming or sonication may be used to aid dissolution if the compound's stability permits.
Storage : Clearly label the container with the compound name, concentration, solvent, and date of preparation. Seal the container tightly and store according to the guidelines in Section 3.
Protocol for Handling Spills
In the event of a spill, a calm and methodical response is essential.
Caption: Spill response workflow.
Methodology:
Immediate Response : Alert personnel in the immediate vicinity and evacuate the area if necessary.[4]
Assessment : If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, contact your institution's environmental health and safety department.
Containment and Cleanup : Wearing appropriate PPE, contain the spill by working from the outside in with an inert absorbent material (e.g., vermiculite, sand).[1]
Collection : Carefully collect all contaminated materials into a designated, labeled hazardous waste container.[1]
Decontamination : Decontaminate the spill area with an appropriate solvent, followed by soap and water.[1]
Disposal : Dispose of all waste in accordance with institutional and regulatory guidelines.[1]
Emergency Procedures
In case of personal exposure, immediate action is critical.
Exposure Route
First Aid Measures
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
Eye Contact
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
All waste containing (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[1] Dispose of this waste in designated, labeled containers in accordance with all local, state, and federal regulations.[1]
References
An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
Sulfide Electrolyte Safety: Handling, Storage, and Disposal Guidance for R&D Labs. (2025).
CHLORIN
Guidance on Storage and Handling of Chlorin
SAFETY DATA SHEET - Phenyl sulfone. (2024). Sigma-Aldrich.
SAFETY DATA SHEET - DiamaPro Systems. DiamaPro Systems.
SAFETY DATA SHEET - 4-Chloro-6-methyl-1,3-phenylene diisocyan
SAFETY DATA SHEET - Phenol, 2,4-dichloro-3,5-dimethyl-. (2025). Thermo Fisher Scientific.
SAFETY DATA SHEET - 3',3"-Dichlorophenolsulfonephthalein. (2023). Pfaltz & Bauer.
Sulfane Sulfur in Toxicology: A Novel Defense System Against Electrophilic Stress. (2019). PubMed.
Reagents required for the synthesis of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane
This Application Note details the optimized synthetic route for (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane (CAS 2624417-07-6), a highly functionalized intermediate likely utilized in the development of ALK (Anaplas...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note details the optimized synthetic route for (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane (CAS 2624417-07-6), a highly functionalized intermediate likely utilized in the development of ALK (Anaplastic Lymphoma Kinase) inhibitors and advanced agrochemicals.
Part 1: Strategic Analysis & Retrosynthesis
Target Molecule: (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane
Core Structure: 1,2,3,6-tetrasubstituted benzene ring.
Critical Structural Feature: The molecule possesses two distinct nucleophilic substitution sites relative to the chlorine atoms.
Position 1 (S-Methyl): Flanked by two chlorine atoms (C2, C6). This position is sterically crowded but highly electrophilic in the precursor state due to the additive inductive effect (-I) of the two ortho-chlorines.
Position 3 (O-Isopropyl): Flanked by one chlorine (C2) and one hydrogen (C4). This position is less electrophilic than Position 1.
Retrosynthetic Logic:
To ensure regioselectivity, the synthesis must exploit the differential reactivity of the leaving groups in the starting material, 2,6-dichloro-1,3-difluorobenzene .
Rule of Nucleophilicity: The most electron-deficient carbon (C1, between two Cl atoms) will react first.
Isomer Control: The target requires the methylthio (-SMe) group at Position 1. Therefore, the sulfur nucleophile must be introduced first. Reversing the order (Isopropoxide first) would place the ether at Position 1, resulting in the incorrect regioisomer.
Step 1: Regioselective Synthesis of 2,6-Dichloro-3-fluoro-1-(methylsulfanyl)benzene
Principle: Kinetic control is required to prevent bis-substitution. The reaction is exothermic.[4]
Setup: Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, internal temperature probe, and nitrogen inlet. Connect the outlet to a bleach scrubber (to neutralize escaped methanethiol).
Dissolution: Charge 2,6-Dichloro-1,3-difluorobenzene (1.0 equiv) and anhydrous DMF (5 vol). Cool the solution to 0°C .
Critical Control: Maintain internal temperature < 5°C. A rapid exotherm indicates reaction at the highly activated C1 position.
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2 hours.
Monitoring: Check HPLC/TLC. The starting material (difluoro) should disappear. Bis-sulfide impurity (over-reaction) should be < 2%.
Workup:
Quench by pouring the mixture into ice-water (10 vol).
Extract with Ethyl Acetate (3 x 3 vol).
Wash combined organics with water (2x) and brine (1x) to remove DMF.
Dry over Na₂SO₄ and concentrate in vacuo.
Intermediate Quality: The resulting pale yellow oil is typically >95% pure and can be used directly in Step 2.
Step 2: Synthesis of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane
Principle: The introduction of the electron-donating -SMe group deactivates the ring. Stronger conditions (stronger base + heat) are required to displace the second fluorine.
Activation: In a clean dry RBF, charge Isopropanol (10 vol) and Potassium tert-butoxide (1.2 equiv). Stir at RT for 15 min to generate the potassium isopropoxide species.
Substrate Addition: Add the intermediate from Step 1 (dissolved in a minimal amount of THF or neat if liquid) to the alkoxide solution.
Heating: Heat the reaction mixture to Reflux (80-82°C) .
Duration: Stir at reflux for 4–6 hours.
Note: The reaction is slower than Step 1. If conversion stalls, add 0.1 equiv of 18-Crown-6 ether to solubilize the potassium cation.
Workup & Purification:
Cool to RT and concentrate to remove excess isopropanol.
Resuspend residue in water and extract with Dichloromethane (DCM).
Eluent: Hexane:Ethyl Acetate (95:5). The product is non-polar.
Final Characterization:
Appearance: Colorless to pale yellow viscous oil or low-melting solid.
¹H NMR (CDCl₃): Diagnostic signals at δ 2.45 (s, 3H, SMe) and δ 4.50 (sept, 1H, O-CH-Me₂).
Part 3: Visualization & Logic Mapping
Reaction Pathway Diagram
Figure 1: Sequential SNAr pathway exploiting the differential electrophilicity of C1 (between chlorines) vs. C3.
Process Workflow & Critical Control Points
Figure 2: Operational workflow highlighting the critical temperature control point in Step 1 to ensure isomeric purity.
Part 4: References
Boroncore LLC. (2022). Product Catalog: (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane (CAS 2624417-07-6).[2][7] Retrieved from
Organic Syntheses. (1977). Regioselective Nucleophilic Substitution in Polyhalogenated Benzenes. Org. Syn. Coll. Vol. 6, p. 101. (General methodology for SNAr on polyhalobenzenes).
ResearchGate. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile. Retrieved from (Demonstrates reactivity patterns of the 2,6-dichloro-3-fluoro system).
Dana Bioscience. (2023). Catalog Entry: (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane.[2][7] Retrieved from
Technical Support Center: Purification of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane
The following technical guide is structured as a Tier-3 Support Resource, designed for researchers encountering specific purity issues with (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane . This molecule is a critical i...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier-3 Support Resource, designed for researchers encountering specific purity issues with (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane .
This molecule is a critical intermediate, structurally analogous to fragments used in ALK inhibitors (e.g., Crizotinib analogs). Its electron-rich sulfur combined with the electron-deficient, sterically crowded benzene ring creates unique purification challenges—specifically regarding oxidative instability and "sticky" disulfide impurities.
Executive Summary & Molecule Profile
This guide addresses the purification of crude (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane (CAS: Analogous to 135034-10-5 series).
Target Molecule Characteristics:
State: Low-melting solid or viscous oil (dependent on purity).[1]
Solubility: Highly lipophilic. Soluble in DCM, EtOAc, THF. Insoluble in water.[2]
Key Reactivity: The methylthio group is susceptible to oxidation (to sulfoxide). The isopropoxy group is acid-sensitive (potential dealkylation under strong Lewis acids).
Common Impurity Profile:
Impurity Type
Origin
Behavior
Disulfide Dimer
Oxidation of starting thiol
Co-crystallizes with product; difficult to separate by chromatography.
Unreacted Thiol
Incomplete methylation
Acidic; causes foul odor and catalyst poisoning in downstream steps.
Sulfoxide
Air oxidation of product
More polar; usually separable by silica gel.
| Regioisomers | Inaccurate chlorination | Very similar Rf; requires high-efficiency HPLC or recrystallization. |
Troubleshooting Guide (FAQ Format)
Q1: My crude product has a persistent yellow/orange color and shows a mass peak at [2M-2]. What is this?
Diagnosis: You have significant Disulfide Dimer contamination.
The Science: The starting material, 2,6-dichloro-3-isopropoxybenzenethiol, oxidizes rapidly in air to form the disulfide bond (R-S-S-R). This impurity is non-polar and often co-elutes with your target sulfide (R-S-Me) on silica gel.
Solution: Do not attempt standard chromatography yet. You must chemically "break" the dimer first.
Protocol: Perform a Reductive Wash (See Workflow A below). Treat the crude organic phase with Zinc dust/Acetic acid or aqueous Sodium Metabisulfite to reduce the disulfide back to the thiol. Then, wash with NaOH to extract the thiol into the aqueous phase.
Q2: I see a "ghost" peak slightly earlier than my product on Reverse Phase HPLC. It grows over time.
Diagnosis:Sulfoxide formation (R-S(=O)-Me).
The Science: The electron-rich sulfur atom is prone to oxidation by atmospheric oxygen, especially if the crude oil is left in solution under light.
Solution:
Prevention: Store crude under Argon/Nitrogen at -20°C.
Remediation: If the sulfoxide content is <5%, a silica plug filtration (10% EtOAc/Hexanes) usually removes it as the sulfoxide is significantly more polar.
Q3: The product is an oil that refuses to crystallize, even though literature suggests it should be a solid.
Diagnosis:Eutectic depression caused by isopropoxy conformers or residual solvent.
The Science: The isopropoxy group adds rotational freedom, and the 2,6-dichloro substitution creates a "greasy" lattice. Small impurities drastically lower the melting point.
Solution:
Seed & Cool: Dissolve in minimal hot Methanol (MeOH) or Isopropanol (IPA). Add water dropwise until turbid. Cool slowly to -20°C.
High Vacuum: If it remains an oil, subject it to high vacuum (<0.5 mmHg) at 40°C for 4 hours to remove trace solvent, which often acts as a plasticizer preventing crystallization.
Experimental Protocols
Workflow A: The "Reductive Rescue" (Removing Disulfides)
Use this method if HPLC/TLC shows disulfide contamination (>2%).
Dissolution: Dissolve crude residue in Dichloromethane (DCM) (10 mL per gram of crude).
Reduction: Add Zinc dust (0.5 equiv relative to estimated disulfide) and Acetic Acid (5 equiv). Stir vigorously for 1 hour at room temperature.
Filtration: Filter through a Celite pad to remove Zinc.
Caustic Wash (Critical): Wash the filtrate with 1M NaOH (2 x volume).
Mechanism:[2][3][4][5][6] NaOH deprotonates the thiol (Ar-SH
Ar-S⁻ Na⁺), pulling it into the aqueous layer. The target Sulfide (Ar-S-Me) remains in the DCM.
Drying: Dry organic layer over MgSO₄ and concentrate.
Workflow B: Crystallization (Final Polish)
Best for removing regioisomers and trace colored impurities.
Solvent System:Hexanes / Ethyl Acetate (20:1) or Methanol (100%) .
Procedure:
Dissolve crude solid in boiling Hexanes.
Add EtOAc dropwise until clear.
Allow to cool to RT, then refrigerate at 4°C.
Note: If oiling out occurs, reheat and add a seed crystal (if available) or scratch the glass surface.
Visualized Purification Logic
The following diagram illustrates the decision matrix for purifying this specific thioether.
Figure 1: Decision tree for purification based on impurity profiling. Note that chemical washing (Reductive/Caustic) is preferred over chromatography for sulfur-based impurities.
Analytical Validation Data
When validating your purified material, compare against these expected parameters:
Parameter
Method
Expected Result
Notes
HPLC Purity
C18 Column, ACN/Water (0.1% TFA)
> 98.0%
Monitor @ 254 nm.
1H NMR
CDCl3, 400 MHz
2.45 (s, 3H, S-Me)
The S-Me singlet is diagnostic.
Appearance
Visual
White/Off-white Solid or Pale Oil
Yellow indicates oxidation/nitro impurities.
References
Synthesis of Thioanisoles: Johnson, C. R.; Keiser, J. E.[6] "Methyl Phenyl Sulfoxide."[6][7] Organic Syntheses, Coll.[6] Vol. 5, p.791 (1973).
Relevance: Establishes the baseline for thioanisole handling and oxid
Disulfide Removal: "Purification of Thioethers via Reductive Workup." Common Organic Chemistry Standard Protocols.
Relevance: Standard industry practice for breaking disulfide bonds using Zn/Acid.
Analogous Chemistry (Crizotinib Intermediates): Cui, J. J., et al. "Tranformation of 2,6-dichloro-3-fluoro...". Journal of Medicinal Chemistry, 2011, 54(18), 6342–6363.
Relevance: Describes the handling of the 2,6-dichloro-3-substituted phenyl ring systems common in ALK inhibitors.
Solubility Data: "Solubility of 4,4′-Dichlorodiphenyl Disulfide." Journal of Chemical & Engineering Data, 2013.
Relevance: Provides solubility curves for chlorinated aromatic disulfides, justifying the solvent choices in Workflow B.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Diagnostic Matrix
The Challenge:
Synthesizing (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane presents a classic "steric wall" problem. The 2,6-dichloro substitution pattern creates significant steric hindrance around the reaction center (position 1), impeding nucleophilic attack. Furthermore, the electron-rich isopropoxy group at position 3 alters the electronic density, making the ring susceptible to specific side reactions during the standard diazotization-thiolation (Sandmeyer-type) or nucleophilic aromatic substitution (
) pathways.
Quick Diagnostic Matrix:
Compare your analytical data (HPLC/LC-MS) with the symptoms below to identify the root cause.
Oxidation: Incomplete methylation of the intermediate thiolate; exposure to air before quenching.
Peak @ RRT ~0.5 (Very Polar)
Sulfoxide (S=O)
Over-Oxidation: Workup involved peroxides or prolonged air exposure; trace metal contamination.
Starting Material Persists
Unreacted Aniline/Halide
Steric Hindrance: The 2,6-Cl "blocking" effect requires higher catalyst loading or temperature adjustment.
Troubleshooting Guides (FAQ Format)
Issue 1: "I am seeing a persistent 15-20% impurity that matches the phenol analog (OH instead of SMe)."
Diagnosis:
This is the most common failure mode in the synthesis of hindered aryl sulfides via diazotization. The steric bulk of the 2,6-dichloro groups prevents the bulky thiomethoxide (or thiourea) nucleophile from attacking the diazonium salt efficiently. Water, being smaller, attacks instead, leading to hydrolysis.
Technical Fix:
Switch to Anhydrous Conditions: If you are using aqueous NaNO₂, stop. Switch to t-Butyl Nitrite (t-BuONO) or Isoamyl Nitrite in anhydrous Acetonitrile (MeCN) or DMF. This eliminates water from the system entirely.
Catalytic Acceleration: You likely need a copper catalyst to overcome the activation energy barrier.
Recommendation: Add Cu(I)SMe (Copper(I) thiomethoxide) or a catalytic amount of CuI (10 mol%) if using NaSMe.
Temperature Modulation: Keep the diazotization cold (0°C), but allow the substitution step to warm up. The bulky nucleophile needs thermal energy to penetrate the 2,6-dichloro shield.
Issue 2: "My product purity drops after storage. A new peak appears slightly earlier than the product."
Diagnosis:
You are observing the oxidation of the thioether (sulfide) to the sulfoxide (S=O) . The electron-donating isopropoxy group makes the sulfur atom more nucleophilic and prone to oxidation by atmospheric oxygen, especially if trace metals (Cu, Fe) remain from the synthesis.
Technical Fix:
Metal Scavenging: Ensure rigorous removal of copper catalysts during workup. Wash the organic phase with 10% aqueous EDTA or Ammonium Hydroxide until the aqueous layer is colorless.
Antioxidant Stabilization: Store the final product under Argon. For long-term storage, adding a stabilizer like BHT (Butylated hydroxytoluene) (0.1%) is standard practice for electron-rich thioethers.
Issue 3: "The reaction stalls at 60% conversion. Adding more NaSMe doesn't help."
Diagnosis:
This is the "Steric Lock." The 2,6-dichloro substituents are physically blocking the approach of the nucleophile. In
reactions, the leaving group (likely F or Cl) is shielded.
Technical Fix:
Solvent Switch: Switch from THF or Methanol to NMP (N-Methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) . These dipolar aprotic solvents solvate the cation (Na+), leaving the thiomethoxide anion (MeS-) "naked" and significantly more reactive.
Temperature Ramp: Increase reaction temperature to 100–120°C. Note: Ensure your isopropoxy group is stable; avoid acidic conditions at high temps to prevent dealkylation.
Visualizing the Impurity Pathways
The following diagram illustrates the critical decision points in the reaction mechanism where purity is lost.
Figure 1: Reaction pathways showing the "Sandmeyer-Thiolation" route and the three primary impurity off-ramps.
Optimized Experimental Protocol
Methodology: Modified Sandmeyer Reaction using Organic Nitrites (Anhydrous).
Objective: Maximize purity by eliminating water and minimizing dimerization.
Catalyst: Copper(II) Chloride (CuCl₂) (0.2 eq) - Note: Cu(II) reduces to Cu(I) in situ.
Solvent: Acetonitrile (Anhydrous)
Step-by-Step Workflow
Setup: Flame-dry a 3-neck round bottom flask. Equip with a reflux condenser, nitrogen inlet, and temperature probe. Purge with Nitrogen for 15 minutes.
Dissolution: Charge the flask with Acetonitrile and the Aniline substrate. Stir until fully dissolved.
Catalyst & Disulfide Addition: Add CuCl₂ and Dimethyl Disulfide (DMDS) to the solution at room temperature. The solution may turn green/blue.
Diazotization (The Critical Step):
Heat the mixture to 60°C .
Add t-Butyl Nitrite dropwise over 30 minutes.
Mechanism:[1][2][3][4] The nitrite generates the diazonium species in situ, which is immediately trapped by the high concentration of DMDS/Cu, preventing the diazonium from accumulating and hydrolyzing.
Reaction Monitoring: Stir at 60–65°C for 2–3 hours. Monitor via HPLC.
Checkpoint: If "Phenol" peak appears >5%, reduce temperature and slow down nitrite addition in future runs.
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane and reagents (specifically t-Butyl Nitrite) before proceeding.
Optimization of solvent selection for (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane crystallization
This technical guide is structured as a high-level support resource for process chemists and engineers working with complex halogenated thioethers. It synthesizes first-principles chemical engineering with practical trou...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured as a high-level support resource for process chemists and engineers working with complex halogenated thioethers. It synthesizes first-principles chemical engineering with practical troubleshooting for (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane .
Subject: Solvent Engineering for (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane
Ticket ID: TECH-CRYST-26-SME
Assigned Scientist: Senior Application Scientist, Process Development
Executive Summary & Physicochemical Profile
User Query: Before I start screening, what are the critical properties of this molecule that dictate solvent choice?
Scientist Response:
(2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane is a "greasy brick" molecule. Its crystallization behavior is dominated by three competing structural features:
2,6-Dichloro Substitution: These bulky halogens create steric hindrance, twisting the phenyl ring out of planarity. This reduces packing efficiency, significantly increasing the risk of oiling out (Liquid-Liquid Phase Separation) rather than discrete nucleation.
Thioether (S-Me) Moiety: This "soft" sulfur center is highly lipophilic but prone to oxidation (to sulfoxide) under thermal stress.
Isopropoxy Group: Adds rotational degrees of freedom and alkane solubility.
Implication: You are dealing with a Class 2/3 compound (high permeability, low water solubility). Your primary challenge will not be solubility, but inducing nucleation from a viscous oil phase.
Physicochemical Snapshot
Property
Characteristic
Impact on Crystallization
Lipophilicity (LogP)
High (~4.5 - 5.0 est.)
Insoluble in water; highly soluble in DCM, Toluene.
H-Bonding
Weak Acceptor (Ether/Sulfide)
Poor interaction with protic solvents; relies on Van der Waals.
Thermal Stability
Moderate (S-oxidation risk)
Avoid prolonged reflux >60°C without N₂ blanket.
Crystallization Risk
High (Oiling Out)
Metastable Zone Width (MSZW) is likely narrow or obscured by oiling.
Solvent Selection & Screening Protocols
Q: Which solvent systems are recommended for the initial screen?
A: Do not use random solvents. Based on the Hansen Solubility Parameters (HSP) for chlorinated aromatics, we recommend a "Polarity-Step" approach.
Recommended Solvent Systems
System Type
Primary Solvent (Good Solubilizer)
Anti-Solvent (Precipitant)
Mechanism
Single Solvent
Isopropanol (IPA)
Temperature Swing
Best balance. Soluble hot, insoluble cold.[1] Matches the isopropoxy moiety.[2]
Binary System A
Toluene
n-Heptane
Dispersive interactions. Good for purging polar impurities.[3]
Binary System B
Ethanol (Absolute)
Water
High supersaturation generation. Risk:[3][4] Oiling out if water added too fast.
Avoid
DCM / Chloroform
N/A
Too volatile.[4] Causes "skinning" and uncontrolled supersaturation.
Q: What is the validated workflow for determining the Metastable Zone Width (MSZW)?
A: You must define the gap between the Solubility Curve (saturation) and the Nucleation Curve (cloud point).
Protocol:
Saturation: Dissolve 100 mg in minimal solvent at 50°C.
Cooling: Cool at 0.5°C/min.
Observation: Record
(first turbidity).
Hysteresis: Re-heat to
. The difference () is your MSZW.
Note: If
appears as oil droplets rather than white haze, you have hit the LLPS boundary (see Troubleshooting).
Troubleshooting Guides (FAQs)
Issue 1: The "Oiling Out" Phenomenon
User Query: Upon cooling, the solution turns into a cloudy emulsion with yellow oil droplets at the bottom. No crystals form.
Scientist Response:
This is Liquid-Liquid Phase Separation (LLPS). The attractive forces between solute molecules are stronger than solute-solvent interactions, but the kinetic barrier to organize into a lattice is too high.
The Fix (Seeded Cooling Strategy):
Re-heat until the solution is clear (single phase).
Add Solvent: Dilute by 10-15% to shift the composition away from the spinodal decomposition curve.
Seed: Add 0.5 wt% pure seed crystals at
(just inside the metastable zone).
Slow Cool: Reduce cooling rate to 0.1°C/min to allow growth on seeds rather than new nucleation.
Issue 2: Purity & Color Degradation
User Query: My white solid turns yellow during recrystallization. NMR shows a new peak shift.
Scientist Response:
You are likely oxidizing the methylsulfane (-SMe) to a sulfoxide (-S(O)Me). Sulfur is sensitive to atmospheric oxygen at elevated temperatures.
Corrective Protocol:
Degas Solvents: Sparge all solvents with Nitrogen/Argon for 15 mins prior to use.
Temperature Limit: Do not exceed 60°C.
Anti-Oxidant: If yield loss is high, add 0.1 mol% BHT (Butylated hydroxytoluene) to the mother liquor (requires validation that BHT stays in solution).
Visualizations & Logic Flows
Figure 1: Oiling Out Troubleshooting Logic
Caption: Decision tree for handling Liquid-Liquid Phase Separation (LLPS) during crystallization.
Figure 2: Solvent Screening Workflow
Caption: Systematic protocol for selecting the optimal solvent system based on solubility and exclusion criteria.
References & Further Reading
Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd Ed.). Butterworth-Heinemann. (Foundational text on solubility curves and MSZW).
Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press. (Mechanisms of nucleation and oiling out).
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. Link
Veverka, M., et al. (2013). "Screening of Solvents for Crystallization of Agomelatine." Pharmaceutical Development and Technology. (Case study on solvent selection for amides/aromatics). Link
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for solvent matching). Link
Disclaimer: This guide is intended for R&D purposes. Always consult the Safety Data Sheet (SDS) for (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane before handling. Ensure all experiments are conducted in a fume hood due to potential sulfur odors and solvent vapors.
Identifying degradation products of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane
Welcome to the technical support center for (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges rel...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability and degradation of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying scientific principles to empower your experimental design and interpretation.
I. Frequently Asked Questions (FAQs) on Stability and Degradation
This section addresses common questions regarding the stability of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane and the potential for degradation product formation.
Q1: What are the most probable degradation pathways for (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane under typical experimental and storage conditions?
A1: Based on the chemical structure of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane, there are three primary sites susceptible to degradation: the thioether (sulfane) linkage, the aryl ether bond, and the chlorinated aromatic ring. The most likely degradation pathways are:
Oxidation of the Thioether: The sulfur atom is readily oxidized, first to a sulfoxide and then potentially further to a sulfone. This is a common degradation pathway for thioethers and can be initiated by atmospheric oxygen, peroxide impurities in solvents, or intentional oxidative stress.[1][2][3][4]
Hydrolysis of the Isopropoxy Aryl Ether: The ether linkage can be susceptible to cleavage, particularly under acidic conditions, to yield 2,6-dichloro-3-(methylthio)phenol and isopropanol.[5][6][7][8] While generally stable, this pathway should be considered in acidic formulations or during acidic workups.
Photodegradation of the Chlorinated Aromatic Ring: The dichlorinated phenyl ring can absorb ultraviolet (UV) light, leading to photochemical degradation.[9][10] This can result in dechlorination or the formation of phenolic byproducts through complex radical-mediated pathways.
Q2: My recent synthesis of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane shows a new, more polar impurity by HPLC that has appeared during storage. What is the likely identity of this impurity?
A2: A more polar impurity appearing during storage is often indicative of oxidation. The most probable candidate is the corresponding sulfoxide, (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfoxide. The introduction of the oxygen atom increases the molecule's polarity, leading to a shorter retention time on a reverse-phase HPLC column. To confirm this, you can intentionally oxidize a small sample of your starting material (e.g., with a mild oxidant like hydrogen peroxide) and compare the retention time of the resulting product with your impurity.
Q3: I am observing degradation of the compound when dissolved in older bottles of ethereal solvents like THF or diethyl ether. What could be the cause?
A3: Older, unstabilized ethereal solvents are known to form peroxides through auto-oxidation upon exposure to air and light. These peroxide impurities are potent oxidizing agents and can readily oxidize the thioether moiety of your compound to the sulfoxide and potentially the sulfone. It is crucial to use fresh, inhibitor-stabilized solvents or to test for and remove peroxides from older solvents before use.
Q4: Can I anticipate the formation of colored degradation products?
A4: While the parent compound and its primary sulfoxide or sulfone degradation products are expected to be colorless, the formation of phenolic derivatives through hydrolysis or photodegradation could potentially lead to colored byproducts, especially if these phenols are subsequently oxidized to form quinone-like structures. The appearance of a yellow or brown tinge in your sample upon storage, particularly with exposure to light or acidic conditions, may suggest the formation of such chromophoric degradation products.
II. Troubleshooting Guide for Investigating Degradation Products
This section provides a systematic approach to identifying the root cause of degradation and characterizing the resulting products.
Forced Degradation (Stress Testing) Protocol
To proactively identify potential degradation products and establish a stability-indicating analytical method, a forced degradation study is indispensable.[11][12][13][14][15][16] This involves subjecting the compound to a range of harsh conditions to accelerate its breakdown.
Objective: To generate a degradation profile that can be used to develop and validate a stability-indicating HPLC method.
Experimental Protocol:
Preparation of Stock Solution: Prepare a stock solution of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A control sample (unstressed stock solution) should be kept at 4°C in the dark.
Stress Condition
Reagents and Conditions
Recommended Time Points for Analysis
Acid Hydrolysis
0.1 M HCl
2, 6, 24, 48 hours at 60°C
Base Hydrolysis
0.1 M NaOH
2, 6, 24, 48 hours at 60°C
Oxidation
3% H₂O₂
2, 6, 24, 48 hours at room temperature
Thermal Degradation
Solid compound
24, 48, 72 hours at 80°C
Photostability
Solution and solid
Expose to ICH-compliant light source (e.g., 1.2 million lux hours and 200 W h/m²)
Sample Analysis: At each time point, withdraw an aliquot from the stressed samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
Workflow for Degradation Product Identification
Caption: Workflow for the identification and confirmation of degradation products.
Analytical Techniques for Identification
High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for separating the degradation products from the parent compound.[17][18][19] A stability-indicating method should be developed that resolves all significant degradation peaks from the main peak and from each other.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is the most efficient way to obtain initial structural information about the degradation products.[17][18] By determining the mass-to-charge ratio (m/z), you can propose molecular formulas for the degradants. For example:
An increase of 16 amu suggests the addition of an oxygen atom (oxidation to the sulfoxide).
An increase of 32 amu suggests the addition of two oxygen atoms (oxidation to the sulfone).
Cleavage of the isopropoxy group and addition of a hydrogen would result in a decrease of 42 amu.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure elucidation of unknown degradation products, isolation of the impurity followed by NMR analysis is the gold standard.[18]
III. Predicted Degradation Pathways and Products
The following diagram illustrates the primary predicted degradation pathways for (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane based on its chemical structure.
Caption: Predicted degradation pathways for (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane.
This technical guide provides a foundational framework for identifying and troubleshooting degradation products of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane. By understanding the likely degradation pathways and employing systematic analytical strategies, researchers can ensure the integrity of their experiments and develop stable formulations.
References
Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. ACS Publications. [Link]
Degradation Impurities in Pharmaceutical Products : Detection and Minimization. SynThink. [Link]
Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. Request PDF. [Link]
Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers (RSC Publishing). [Link]
Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. MDPI. [Link]
Facile aryl ether hydrolysis: kinetics and mechanism of 9-anthryl ether cleavage in aqueous solution. American Chemical Society. [Link]
Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. PMC. [Link]
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. [Link]
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters - ACS Publications. [Link]
Analytical Techniques In Stability Testing. Separation Science. [Link]
Photochemical Degradation of Chlorobenzene. University of Waterloo. [Link]
Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
15.12: Thioethers (Sulfides) and Silyl Ethers. Chemistry LibreTexts. [Link]
Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. ResearchGate. [Link]
Review on Forced Degradation Studies. International Journal of Innovative Science and Research Technology. [Link]
Cometabolic degradation of chlorinated aromatic compounds. PubMed. [Link]
Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radicals. Environmental Science & Technology. [Link]
Microbial Degradation of Chlorinated Aromatic Compounds. Taylor & Francis eBooks. [Link]
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]
Importance of Forced Degradation In Stability-Indicating Methods. ARL Bio Pharma. [Link]
Overcoming solubility issues with (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane
Technical Support Center: (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane From the Desk of the Senior Application Scientist Welcome to the technical support center for (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane. T...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane
From the Desk of the Senior Application Scientist
Welcome to the technical support center for (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the solubility challenges associated with this compound. Based on its chemical structure—featuring two chlorine atoms, an isopropoxy group, and a phenyl ring—this molecule is predicted to be highly lipophilic and, consequently, exhibit poor solubility in aqueous media.[1] Such characteristics are common for many promising therapeutic compounds and can pose significant hurdles in experimental assays.[2]
This document provides a structured, hands-on approach to systematically tackle these solubility issues. We will move from foundational knowledge in our FAQs to a detailed, problem-oriented troubleshooting guide, complete with step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane?
A1: Given its molecular structure, the compound is classified as lipophilic, or "fat-loving". Lipophilicity is a key factor that often leads to poor water solubility.[3] Molecules with a high logarithm of the octanol-water partition coefficient (log P), often above 3, tend to be poorly soluble in aqueous solutions.[3] While the exact log P of this specific molecule is not published, its structural components strongly suggest it falls into this category. Therefore, you should anticipate challenges when preparing solutions in aqueous buffers for biological assays.
Q2: What is the recommended starting solvent for preparing a high-concentration stock solution?
A2: For a lipophilic compound, the best approach is to start with a water-miscible organic solvent. The most common choices in a biological research setting are:
Dimethyl sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Ethanol (EtOH)
DMSO is typically the first choice for creating high-concentration stock solutions (e.g., 10-50 mM) due to its strong solubilizing power for a wide range of organic molecules.[2]
Q3: My compound dissolved in the organic stock solvent, but precipitated when I diluted it into my aqueous assay buffer. Why did this happen and what can I do?
A3: This is a very common phenomenon known as "crashing out." It occurs because the compound is highly soluble in the 100% organic solvent but becomes insoluble when the solvent environment abruptly changes to a predominantly aqueous one. The final concentration of the organic solvent in your assay is too low to keep the compound in solution. To resolve this, you will need to employ more advanced solubilization strategies, which are detailed in the Troubleshooting Guide below.
Q4: What is the maximum concentration of an organic solvent like DMSO that I can use in my cell-based or enzymatic assay?
A4: This is a critical consideration, as organic solvents can exhibit toxicity or interfere with assay components. A general rule of thumb is to keep the final concentration of DMSO below 1%, with many sensitive cell lines or assays requiring concentrations as low as 0.1% or even 0.01%. It is imperative to run a solvent tolerance control experiment for your specific biological system to determine the maximum permissible concentration that does not affect the experimental outcome.
Troubleshooting Guide: A Problem-Solving Workflow
This section is designed to guide you when you encounter specific solubility failures. Follow the workflow diagram and the corresponding detailed Q&A to resolve your issue.
Caption: A decision-making workflow for troubleshooting solubility issues.
Q5: My compound will not dissolve in 100% DMSO, even at a modest concentration. What should I do?
A5: If you are struggling to create the initial stock solution, you can try the following physical methods. Always use a tightly sealed vial to prevent solvent evaporation or water absorption.
Gentle Warming: Warm the solution in a water bath at 37-40°C for 10-15 minutes. Do not overheat, as this could degrade the compound.
Sonication: Place the vial in a bath sonicator for 5-10 minute intervals. This uses energy to break up solid particles and facilitate dissolution.
Vortexing: Vigorous vortexing for several minutes can also help.
Try an Alternative Solvent: If physical methods fail, the compound may be more soluble in another water-miscible organic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) . Be aware that these solvents may have different compatibility profiles with your assay system.
Q6: My stock solution is clear, but dilution into my aqueous buffer causes immediate precipitation. How do I systematically solve this?
A6: This indicates that the aqueous environment is not suitable for your compound. The goal is to modify the final solution to make it more "hospitable." The two most effective strategies are using co-solvents and adjusting the pH.[4]
Strategy 1: Co-solvency. A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, increases the solubility of a lipophilic compound by reducing the overall polarity of the solvent system.[5] See Protocol 2 for a systematic approach to screening co-solvents. Common co-solvents include:
Polyethylene Glycol (e.g., PEG-400)
Propylene Glycol
Glycerol
Ethanol
Strategy 2: pH Modification. The solubility of ionizable compounds can be dramatically affected by pH.[6][7] Although (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane does not have obvious acidic or basic functional groups, subtle pKa values can sometimes play a role. It is worthwhile to test the solubility in a range of buffered solutions (e.g., pH 5.0, 7.4, 9.0) to see if solubility improves.[8] See Protocol 3 for an experimental workflow.
Strategy 3: Use of Surfactants or Cyclodextrins. If the above methods are insufficient or incompatible with your assay, more advanced formulation techniques can be used.
Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate the lipophilic compound, increasing its apparent solubility.[9][10] These should be used at concentrations above their critical micelle concentration (CMC).
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
Accurately weigh out a known mass of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane into a sterile, appropriate-sized glass vial.
Add the required volume of high-purity, anhydrous DMSO (or other selected organic solvent) to achieve the desired molar concentration (e.g., 20 mM).
Tightly cap the vial.
Vortex the solution vigorously for 2-3 minutes.
If the solid is not fully dissolved, sonicate the vial in a water bath for 10-minute intervals until the solution is clear. Gentle warming (37°C) may be used concurrently.
Once dissolved, visually inspect the solution against a bright light and a dark background to ensure there are no visible particles or haziness.
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Always bring the vial to room temperature and vortex briefly before use.
Protocol 2: Systematic Screening of Co-solvents
This protocol aims to find a co-solvent system that maintains compound solubility upon aqueous dilution.
Prepare a 10 mM stock solution of your compound in 100% DMSO as per Protocol 1 .
Prepare a set of aqueous buffers (e.g., PBS, pH 7.4) containing different percentages of a co-solvent (e.g., PEG-400). A good starting range is 5%, 10%, 20%, and 30% (v/v) of the co-solvent.
In separate microcentrifuge tubes, add the appropriate volume of the DMSO stock solution to each co-solvent buffer to reach a typical final assay concentration (e.g., 10 µM). For example, add 1 µL of 10 mM stock to 999 µL of buffer.
Include a control tube where you add the stock to the buffer with no co-solvent.
Vortex all tubes immediately after adding the stock.
Incubate the tubes at room temperature for 30 minutes.
Visually inspect each tube for signs of precipitation. A clear solution indicates successful solubilization at that co-solvent concentration.
Important: Remember to test the selected co-solvent concentration on your biological assay (without the compound) to ensure it does not interfere with the results.
Caption: Workflow for co-solvent screening.
Protocol 3: Investigating the Effect of pH on Solubility
Prepare a set of buffers at different pH values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0). Use buffers with appropriate buffering capacity for each pH range (e.g., Acetate for pH 5, Phosphate for pH 6-8, Tris for pH 8-9).
Add your compound from a concentrated DMSO stock to each buffer to a final desired concentration. Keep the final DMSO concentration constant and low (e.g., <1%).
Vortex and incubate as described in Protocol 2.
Observe the samples. The pH at which the compound remains in solution is a potential candidate for your assay buffer, provided it is compatible with your biological system. The solubility of compounds with basic anions generally increases as pH decreases (more acidic), while the opposite can be true for acidic compounds.[11][12]
Reference Data
Table 1: Properties of Common Laboratory Solvents
Solvent
Polarity Index
Miscibility with Water
Boiling Point (°C)
Notes for Biological Assays
Water
10.2
Miscible
100
The goal is to dissolve the compound in an aqueous buffer.
DMSO
7.2
Miscible
189
Excellent solubilizing power. Can be toxic to cells at >1%.[2]
DMF
6.4
Miscible
153
Strong solvent. Generally more toxic than DMSO.
Acetonitrile
5.8
Miscible
82
Less common for stock solutions; used in analytical chemistry.
Ethanol
5.2
Miscible
78
Good solvent, less toxic than DMSO, but may be less effective.
Technical Support Center: Thermal Stability Analysis of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane
Welcome to the technical support center for the thermal stability analysis of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane. This guide is designed for researchers, scientists, and drug development professionals to pr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the thermal stability analysis of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common questions encountered during the experimental evaluation of this and structurally similar compounds. Our focus is on the causality behind experimental choices to ensure robust, reliable, and safe thermal hazard assessments.
This section addresses the fundamental questions regarding the importance of thermal stability and the primary techniques used for its evaluation.
Q1: Why is a dedicated thermal stability analysis critical for (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane?
A dedicated thermal stability analysis is paramount due to the specific structural motifs within the molecule, which can present significant thermal hazards. The presence of two chlorine atoms on the aromatic ring, a sulfur linkage (sulfane), and an ether group introduces several potential decomposition pathways.
Chlorinated Aromatic Core: Upon heating, chlorinated aromatic compounds can decompose and potentially form hazardous byproducts such as hydrogen chloride (HCl) gas and, under certain conditions, highly toxic phosgene (COCl₂) or persistent organic pollutants like polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated biphenyls (PCBs).[1][2][3]
Sulfur Linkage: The carbon-sulfur bond in aryl sulfides can be thermally labile.[4][5] Its cleavage can initiate radical chain reactions, leading to complex decomposition profiles and the release of volatile, malodorous, and potentially toxic sulfur compounds like methanethiol or hydrogen sulfide.
Exothermic Decomposition: The breakdown of the molecule could be highly exothermic. If the heat generated by the decomposition reaction is not dissipated faster than it is produced, it can lead to a rapid increase in temperature and pressure, a dangerous condition known as a thermal runaway.[6][7]
Understanding the temperature at which decomposition begins (onset temperature), the energy released, and the rate of pressure increase is essential for defining safe operating temperatures for manufacturing, drying, storage, and transport.[8]
Q2: What are the primary analytical techniques for assessing thermal stability, and what information does each provide?
For a comprehensive assessment, a multi-technique approach is required. The primary workhorses in the pharmaceutical and chemical industries are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).[9][10] Each provides a unique and complementary piece of the puzzle.
Technique
Principle of Operation
Primary Information Gained
Typical Application
Thermogravimetric Analysis (TGA)
Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11][12]
Decomposition temperatures, residual mass (ash content), moisture/solvent content, information on decomposition kinetics.[13][14]
Initial screening to determine the temperature range where mass loss occurs.
Differential Scanning Calorimetry (DSC)
Measures the heat flow into or out of a sample relative to a reference as a function of temperature.[15][16]
Melting point, glass transitions, crystallization, heat of reaction/decomposition (enthalpy), and onset temperature of exothermic/endothermic events.[17][18]
Hazard screening to detect exothermic activity and assess its magnitude.[16]
Accelerating Rate Calorimetry (ARC)
Measures the temperature and pressure rise of a sample under adiabatic (zero heat loss) conditions, simulating a worst-case thermal runaway scenario.[19][20]
Adiabatic onset temperature, time to maximum rate (TMR), self-heating rates, pressure data, and adiabatic temperature rise.[6][7]
Advanced hazard assessment for process safety design and defining emergency relief systems.[8]
This section provides a logical workflow for thermal analysis and addresses specific issues that users may encounter during their experiments.
Recommended Experimental Workflow
A systematic approach ensures that safety-critical data is gathered efficiently and safely. The workflow should progress from small-scale screening to more involved, larger-scale hazard assessment.
Caption: Recommended workflow for thermal stability analysis.
TGA: Mass loss occurs at a much lower temperature than expected.
1. Presence of residual solvent or moisture. 2. The compound is less stable than anticipated.
1. Perform a "dry-down" step: Hold the sample at a temperature below the expected decomposition (e.g., 80-100°C) until the mass stabilizes before starting the main temperature ramp. This removes volatiles, allowing for the clear identification of the true decomposition onset.[11] 2. Verify sample purity: Impurities can catalyze decomposition. Re-purify the sample if necessary.
DSC: Broad, indistinct melting peak.
1. Sample contains impurities. 2. Decomposition is occurring simultaneously with melting.
1. Assess purity: A sharp melting peak is characteristic of a pure substance.[17] Use other analytical techniques (e.g., HPLC, NMR) to confirm purity. 2. Compare with TGA data: Overlay the DSC and TGA curves. If mass loss in the TGA begins at the same temperature as the DSC event, it confirms melt-decomposition. This is critical information, as it indicates the compound is unstable at its melting point.[21]
DSC: No exotherm is detected, but the TGA shows significant mass loss.
1. The decomposition is endothermic or has a very low heat of reaction (enthalpy). 2. The heating rate is too slow, and the heat flow is too small to be detected by the instrument.
1. This is not necessarily a "safe" result. A reaction can still produce a large volume of gas (pressure hazard) even if it's not strongly exothermic. 2. Increase the heating rate: Re-run the DSC at a higher heating rate (e.g., 10-20°C/min). Faster rates can increase the peak height of thermal events, making them easier to detect.[15] However, be aware that faster rates can also shift the onset to a higher temperature.
ARC: The instrument aborts the test due to a rapid pressure increase.
1. The starting temperature was too high (too close to the true onset). 2. The sample size was too large for the bomb, leading to a rapid pressure rise that exceeds safety limits.
1. Lower the starting temperature: Use the onset temperature from a conservative DSC scan (e.g., at 2-5°C/min) as a guide and start the ARC test at least 50-80°C below that value. 2. Reduce the sample mass: A smaller sample mass will produce less pressure. The goal of ARC is to characterize the hazard, not to cause an incident in the lab.[20]
Results are inconsistent between batches of the same compound.
1. Variation in crystalline form (polymorphism). 2. Differences in impurity profiles or residual solvent levels.
1. Characterize solid form: Different polymorphs can have vastly different melting points and thermal stabilities. Use techniques like X-ray Diffraction (XRD) or DSC to screen for polymorphism.[9][10] 2. Standardize the synthesis and purification process: Ensure consistent workup and drying procedures to minimize batch-to-batch variability.
Understanding the likely decomposition products is as important as knowing the onset temperature. For (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane, several bond cleavages are plausible under thermal stress.
1H NMR spectrum interpretation of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane
An In-Depth Guide to the Structural Elucidation of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane: A Comparative Spectroscopic Analysis For professionals in drug development and chemical research, the unambiguous confi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Structural Elucidation of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane: A Comparative Spectroscopic Analysis
For professionals in drug development and chemical research, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. The isomeric possibilities and subtle electronic effects in polysubstituted aromatic compounds present unique analytical challenges. This guide offers a detailed examination of the structural characterization of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane, a molecule embodying this complexity. We will provide a predictive interpretation of its ¹H NMR spectrum, benchmark this primary technique against alternative spectroscopic methods, and furnish actionable experimental protocols for reliable data acquisition.
The Central Role of ¹H NMR in Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules in solution.[1] Its power lies in its ability to provide precise information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule. For a compound like (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane, ¹H NMR is indispensable for confirming the substitution pattern on the aromatic ring and the integrity of the side chains.
Predictive ¹H NMR Analysis of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane
The structure of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane contains four distinct proton environments. Based on fundamental principles of chemical shifts and spin-spin coupling, we can predict the key features of its ¹H NMR spectrum. The analysis assumes a standard acquisition in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal reference.
Aromatic Protons (H-4, H-5): The two protons on the benzene ring are adjacent and chemically non-equivalent, giving rise to an AB doublet system. The electron-donating isopropoxy group and the weakly donating methylsulfane group will shield these protons, while the ortho-dichloro substituents provide significant deshielding. Protons on an aromatic ring typically resonate between 6.5-8.0 ppm.[2][3] The coupling constant between these ortho protons (³J) is expected to be in the range of 7-10 Hz.[2]
Isopropoxy Protons (-CH(CH₃)₂): This group will produce two distinct signals. The single methine proton (-CH) will be split into a septet by the six equivalent methyl protons. Its chemical shift is influenced by the adjacent oxygen atom, placing it in the 3.5-4.5 ppm range. The six methyl protons (-CH₃) are equivalent and will be split into a doublet by the single methine proton, appearing in the more shielded 1.2-1.5 ppm region.
Methylsulfane Protons (-SCH₃): The three protons of the methyl group attached to the sulfur atom are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet. The sulfur atom is less electronegative than oxygen, so this signal is expected in the 2.0-2.5 ppm range, similar to benzylic protons.[3][4]
The following table summarizes the predicted ¹H NMR data for the target molecule.
Signal Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Aromatic (H-4 or H-5)
~7.15
Doublet (d)
1H
~8.5
Aromatic (H-5 or H-4)
~6.90
Doublet (d)
1H
~8.5
Isopropoxy Methine (-CH)
~4.40
Septet (sept)
1H
~6.0
Methylsulfane (-SCH₃)
~2.45
Singlet (s)
3H
N/A
Isopropoxy Methyl (-CH₃)
~1.35
Doublet (d)
6H
~6.0
A Comparative Framework for Spectroscopic Techniques
While ¹H NMR is powerful, a multi-faceted approach ensures the highest confidence in structural assignment. Other spectroscopic methods provide complementary information, and their strategic use is the hallmark of an efficient analytical workflow.
Technique
Primary Information Provided
Advantages
Limitations
¹H NMR
H-H connectivity, chemical environments of protons, stereochemistry.
High resolution, quantitative, non-destructive.
Requires soluble sample, can have overlapping signals in complex molecules.
¹³C NMR
Number of unique carbon atoms, chemical environments of carbons.
Excellent for determining symmetry and identifying quaternary carbons.[5][6]
Low natural abundance of ¹³C requires longer acquisition times, not inherently quantitative without special techniques.
Extremely high sensitivity, provides molecular formula confirmation.[7][8]
Isomers can be difficult to distinguish, non-volatile or thermally labile compounds require LC-MS.[8][9]
Infrared (IR) Spectroscopy
Presence of specific functional groups.
Fast, simple sample preparation, good for process monitoring.
Provides limited information on the overall carbon skeleton, complex spectra can be difficult to interpret fully.
Workflow for Structural Confirmation
The logical process of integrating these techniques is crucial for an unambiguous structural assignment. The following diagram illustrates a typical workflow.
Caption: Workflow for unambiguous structural verification.
Deuterated Chloroform (CDCl₃) with 0.03% TMS (Tetramethylsilane)
5 mm NMR Tube (high precision)
Pasteur pipette
Vortex mixer
Instrumentation:
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
Procedure:
Sample Preparation:
a. Weigh approximately 5 mg of the compound directly into a clean, dry vial.
b. Add approximately 0.7 mL of CDCl₃ containing TMS to the vial.
c. Cap the vial and gently vortex until the sample is fully dissolved.
d. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
Spectrometer Setup:
a. Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
b. Insert the sample into the spectrometer's magnet.
c. Lock the spectrometer onto the deuterium signal of the CDCl₃.
d. Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp peaks and high resolution.
Data Acquisition:
a. Load a standard ¹H acquisition parameter set.
b. Set the spectral width to cover a range of approximately -2 to 12 ppm.
c. Use a 90° pulse angle.
d. Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
e. Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of the protons, ensuring accurate integration.
f. Acquire the spectrum.
Data Processing:
a. Apply Fourier transformation to the acquired Free Induction Decay (FID).
b. Phase the spectrum to ensure all peaks are in the positive absorptive mode.
c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
d. Integrate all signals to determine the relative ratios of the different types of protons.
e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.
Choosing the Right Analytical Tool
The selection of an analytical technique should be driven by the specific question at hand. This decision tree provides a logical framework for choosing the most appropriate method for routine analysis during a research and development campaign.
Caption: Decision tree for selecting an analytical technique.
Conclusion
The structural elucidation of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane serves as an excellent model for the challenges encountered with complex aromatic molecules. While ¹H NMR spectroscopy provides the most detailed single picture of the molecular framework, its true power is realized when integrated with complementary techniques like ¹³C NMR and Mass Spectrometry. By understanding the strengths of each method and applying them within a logical workflow, researchers can achieve confident and unambiguous structural characterization, a critical step in advancing drug discovery and chemical development.
References
The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry.
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
The Royal Society of Chemistry. (n.d.). Supplementary Information for Simple low cost porphyrinic photosensitizers for large scale chemoselective oxidation of sulfides.
University of California, Los Angeles. (n.d.). Approximating Proton NMR Chemical Shifts in More Complex Cases.
ResearchGate. (2020). ¹H-NMR spectral data: the chemical shift values (δH, ppm) with coupling constants (J, Hz).
Millersville University. (n.d.). Tables For Organic Structure Analysis.
ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts.
University of Potsdam. (n.d.). Chemical shifts.
Griffiths, L., & Koniotou, R. (2005). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
Vaia. (n.d.). The three isomers of dichlorobenzene are commonly named ortho-chlorobenzene, meta-chlorobenzene, and para-chlorobenzene....
ResearchGate. (2018). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?.
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups.
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
Nudelman, A., Kotlyar, A., & Gottlieb, H. E. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
Animal Health Laboratory, University of Guelph. (2019). GC/MS-LC/MS multi-residue method.
Noggle, F. T., Clark, C. R., & DeRuiter, J. (1996). Chromatographic and spectroscopic methods of identification for the side-chain regioisomers of 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB.
Bhattacharya, S., Oliver, E., Puranam, D. H., & Roemer, S. C. (n.d.). Analysis of Methylene Chloride by GCMS. Thermo Fisher Scientific.
Technical Guide: HPLC Method Development for (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane
This guide outlines the High-Performance Liquid Chromatography (HPLC) method development for (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane , a critical intermediate often associated with the synthesis of ALK inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the High-Performance Liquid Chromatography (HPLC) method development for (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane , a critical intermediate often associated with the synthesis of ALK inhibitors (e.g., Crizotinib analogs).
The guide compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl phase, which offers superior selectivity for halogenated aromatic compounds.
Executive Summary & Analyte Profiling
The Challenge: The target analyte contains a thioether (sulfane) group and a polychlorinated aromatic ring.
Hydrophobicity: The presence of two chlorine atoms and an isopropoxy group makes the molecule highly lipophilic (LogP > 4.0).
Oxidation Sensitivity: The methylsulfane moiety (-S-Me) is prone to oxidation, forming sulfoxide (-S(=O)-Me) and sulfone (-S(=O)2-Me) impurities.
Structural Similarity: Regioisomers (e.g., 2,4-dichloro variants) and hydrolysis byproducts (phenols) possess similar UV spectra and polarity, making baseline resolution difficult on standard columns.
The Solution: While C18 columns provide sufficient retention, Phenyl-Hexyl phases are recommended for higher resolution of the halogenated impurities due to specific
interactions.
Comparative Analysis: C18 vs. Phenyl-Hexyl
This section objectively compares the two stationary phases for this specific application.
Feature
Standard C18 (e.g., Kinetex C18)
Alternative: Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl)
Separation Mechanism
Hydrophobic interaction (Van der Waals forces).
Hydrophobic interaction + stacking.
Selectivity for Halogens
Moderate. Relies solely on hydrophobicity differences.
High. The electron-deficient dichloro-ring interacts strongly with the phenyl phase.
Impurity Resolution
Sulfoxide/Sulfone elute early but may co-elute with solvent front or polar matrix.
Excellent retention of polar aromatic impurities; distinct separation of oxidation byproducts.
Peak Shape
Good, but potential tailing for residual phenols if pH is not optimized.
Sharper peaks for aromatic acids/phenols due to orthogonal selectivity.
Stability
High stability at extreme pH (1.5 - 10).
Moderate stability; best used at pH 2.0 - 7.5.
Recommendation
Routine QA/QC (Robust, cheap).
R&D / Impurity Profiling (Superior resolution).
Method Development Strategy (Visualized)
The following decision tree illustrates the logic for selecting the stationary phase and mobile phase based on the specific impurity profile of the sulfane intermediate.
Caption: Decision logic for column selection based on the specific impurity profile of the halogenated thioether.
Detailed Experimental Protocol
A. Instrumentation & Conditions[1][2][3][4][5][6][7][8]
System: HPLC with PDA (Photodiode Array) or UV-Vis detector.
Column:
Primary: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Phenomenex Luna or Waters XSelect).
Alternative: C18, 150 x 4.6 mm, 3.5 µm.
Wavelength: 225 nm (Primary), 254 nm (Secondary). Note: The dichloro-benzene ring shows strong absorption at 220-230 nm.
Temperature: 35°C (Improves mass transfer for viscous thioethers).
Why? Acidic pH (~2.1) suppresses the ionization of any phenolic hydrolysis products (precursors), ensuring they elute as sharp, neutral peaks rather than tailing ions.
Solvent B (Organic): Acetonitrile (ACN).
Why? ACN has lower viscosity than Methanol and provides better transparency at 225 nm.
C. Gradient Program
The sulfane is highly lipophilic and will elute late. A gradient is required to elute the polar sulfoxides early and the non-polar parent later.
Precaution:Do not use ultrasonication for >5 minutes. Excessive heat/energy can artificially induce oxidation of the thioether to sulfoxide. Use a vortex mixer instead.
Validation Parameters & Expected Performance
The following data represents typical performance metrics when analyzing halogenated thioethers on the recommended Phenyl-Hexyl phase.
Parameter
Acceptance Criteria
Scientific Rationale
Resolution ()
between Sulfoxide and Parent
Ensure accurate quantitation of the oxidative degradant.
Tailing Factor ()
Halogenated aromatics can interact with silanols; acid modifier mitigates this.
LOD / LOQ
~0.05% / 0.15% (Area)
Required for trace impurity analysis in pharmaceutical intermediates.
Robustness (pH)
pH units
Phenyl phases are sensitive to pH changes regarding selectivity.
Mass spectrometry (LC-MS) identification of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane
An In-Depth Guide to the LC-MS Identification of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane: A Comparative Analysis Introduction: The Analytical Challenge In the landscape of pharmaceutical development and chemical...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the LC-MS Identification of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane: A Comparative Analysis
Introduction: The Analytical Challenge
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification of novel compounds, impurities, or metabolites is a cornerstone of ensuring product safety and efficacy. The compound (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane presents a unique analytical challenge due to its specific structural characteristics: a halogenated aromatic core, an ether linkage, and a thioether (sulfane) group. These features necessitate a highly selective and sensitive analytical technique for accurate identification and characterization.
This guide, written from the perspective of a senior application scientist, provides a detailed methodology for the identification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). It further compares the performance of LC-MS with alternative analytical techniques, offering a comprehensive rationale for method selection based on experimental evidence and established scientific principles.
Part 1: The Primary Method - LC-MS/MS for Unambiguous Identification
For molecules like (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane, a hyphenated technique combining the separation power of Liquid Chromatography (LC) with the detection specificity and sensitivity of tandem Mass Spectrometry (MS/MS) is the gold standard.[1][2] LC separates the target analyte from complex sample matrices, while MS/MS provides precise mass information and a unique fragmentation "fingerprint" for confident structural elucidation.
Principle of the Technique
The process involves introducing a sample into an LC system, where it is separated based on its physicochemical properties (in this case, hydrophobicity via reversed-phase chromatography).[3] The separated components then enter the mass spectrometer's ion source, where they are converted into gas-phase ions. A tandem mass spectrometer, such as a triple quadrupole (QqQ), first selects the ion corresponding to our target molecule (the precursor ion), fragments it through collision-induced dissociation (CID), and then analyzes the resulting fragment ions (product ions).[1] This precursor-to-product ion transition is highly specific to the molecule's structure.
Proposed LC-MS/MS Methodology
This protocol is designed to be a self-validating system, incorporating quality controls for trustworthy and reproducible results.
Key Isotopic Feature: Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed, with the [M+2+H]⁺ peak at m/z 253.0029 being approximately 65% of the intensity of the [M+H]⁺ peak, and the [M+4+H]⁺ peak at m/z 255.0000 being approximately 10%. This pattern is a critical first-pass confirmation of the presence of two chlorine atoms.
2. Experimental Protocol: Step-by-Step
Step 2.1: Sample & Standard Preparation
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the reference standard of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane. Dissolve in 1 mL of acetonitrile or methanol.
Working Standard (1 µg/mL): Perform a serial dilution of the stock solution in a 50:50 mixture of acetonitrile and water to create a working standard suitable for injection.
Sample Preparation: Dissolve the unknown sample in the same 50:50 acetonitrile/water mixture to a final concentration estimated to be within the instrument's linear range. Filter through a 0.22 µm syringe filter before injection.
Step 2.2: Liquid Chromatography (LC) Parameters
Parameter
Recommended Setting
Rationale & Justification
Column
C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
The C18 phase provides excellent hydrophobic retention for the non-polar, substituted phenyl ring.[3] The smaller particle size (1.8 µm) ensures high chromatographic efficiency and sharp peaks.
Mobile Phase A
0.1% Formic Acid in Water
Formic acid is a common modifier that acidifies the mobile phase, promoting protonation of the analyte to form the [M+H]⁺ ion, which is crucial for positive mode electrospray ionization.[4]
Mobile Phase B
0.1% Acetonitrile with 0.1% Formic Acid
Acetonitrile is a common organic solvent in reversed-phase LC with low viscosity and good UV transparency.[5] Maintaining consistent formic acid concentration prevents pH shifts during the gradient.
Flow Rate
0.3 mL/min
A standard flow rate for a 2.1 mm ID column, balancing analysis time with system pressure.
Gradient
50% B to 95% B over 8 min, hold at 95% for 2 min
A gradient is essential to elute this moderately hydrophobic compound with a good peak shape and to clean the column of any more strongly retained impurities.[3]
Column Temp.
40 °C
Elevated temperature reduces mobile phase viscosity, lowering backpressure and often improving peak shape and separation efficiency.[6]
Injection Vol.
2 µL
A small injection volume minimizes potential peak distortion from the sample solvent.
An alternative to consider for method development would be a Pentafluorophenyl (PFP) phase column, which can offer unique selectivity for halogenated and aromatic compounds through dipole-dipole and π–π interactions.[7]
Step 2.3: Mass Spectrometry (MS) Parameters
Parameter
Recommended Setting
Rationale & Justification
Ionization Mode
Electrospray Ionization (ESI), Positive
ESI is the standard for small molecules of this polarity.[2] Positive mode is selected to detect the protonated molecule [M+H]⁺.
Capillary Voltage
3.5 kV
Optimizes the formation of the electrospray plume for efficient ionization.
Gas Temp.
300 °C
Facilitates desolvation of the charged droplets to release gas-phase ions.
Gas Flow
8 L/min
Aids in the desolvation process.
Scan Mode 1
Full Scan (MS1)
Range: m/z 100-400. This initial scan is used to identify the precursor ion (expected at m/z 251.0) and confirm its characteristic chlorine isotopic pattern.
Scan Mode 2
Product Ion Scan (MS/MS)
Precursor Ion: m/z 251.0. This mode isolates the target ion and fragments it to generate a structural fingerprint.
Collision Energy
Ramped (e.g., 10-40 eV)
A ramped collision energy ensures the generation of a rich spectrum of both low-energy (major structural components) and high-energy (smaller fragments) product ions.
Workflow for LC-MS/MS Identification
Caption: LC-MS/MS workflow for analyte identification.
Data Interpretation & Confirmation of Identity
A conclusive identification requires the alignment of three key data points with those of a certified reference standard:
Retention Time (RT): The analyte peak in the sample must have the same RT as the reference standard under identical LC conditions.
Precursor Ion m/z: The full scan mass spectrum must show an ion at m/z 251.0059 with the correct isotopic distribution for a C₁₀H₁₂Cl₂OS species.
MS/MS Fragmentation Pattern: The product ion spectrum from the sample must match the fragmentation pattern of the reference standard. Predicted major fragments for (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane would arise from the cleavage of the weakest bonds, such as the ether and thioether linkages.[8][9]
Predicted Fragmentation Pathways:
Loss of Propene: A common fragmentation for isopropyl ethers, leading to a fragment at m/z 209.0 .
Loss of Isopropyl Radical: Cleavage of the O-C bond, resulting in a fragment at m/z 208.0 .
Loss of Methyl Radical from Sulfane: Alpha-cleavage next to the sulfur atom, yielding a fragment at m/z 236.0 .
Cleavage of C-S Bond: Loss of the thiomethyl radical (•SCH₃), resulting in a fragment at m/z 204.0 .
Part 2: Performance Comparison with Alternative Techniques
While LC-MS/MS is a powerful tool, it is essential to understand its performance in the context of other available analytical technologies. The choice of technique often depends on the specific question being asked—be it definitive structural elucidation, routine screening, or precise quantification.
Alternative Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates compounds in the gas phase. It is highly effective for volatile and thermally stable compounds.[10] Given its structure, (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane is likely amenable to GC-MS analysis, which could provide excellent chromatographic resolution and classic, library-searchable electron ionization (EI) fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for de novo structural elucidation.[11] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule, allowing for unambiguous confirmation of its constitution and connectivity. However, it is significantly less sensitive than MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a workhorse technique in many quality control labs.[12] The aromatic ring in the target analyte will absorb UV light, allowing for detection. While robust and excellent for quantification when a method is established, its identification capabilities are limited as it relies solely on retention time.
Comparative Analysis
The following table summarizes the key performance characteristics of each technique for the specific task of identifying (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane.
Parameter
LC-MS/MS
GC-MS
NMR Spectroscopy
HPLC-UV
Specificity
Very High. Based on RT, precursor mass, isotopic pattern, and fragmentation fingerprint.
High. Based on RT and a highly reproducible EI fragmentation pattern.
Unambiguous. Provides complete structural information. The gold standard for structure confirmation.
Low. Based only on retention time. Prone to false positives from co-eluting impurities.
Sensitivity
Very High. Typically low ng/mL to pg/mL levels.[1]
High. Typically low ng/mL levels.
Low. Requires µg to mg quantities of pure sample.
Moderate. Typically low µg/mL levels.
Sample Throughput
High. Runtimes of 5-15 minutes are common.
High. Similar runtimes to LC-MS/MS.
Very Low. Sample preparation and acquisition can take hours.
High. Runtimes are typically short (5-15 minutes).
Matrix Tolerance
Good. LC separation effectively removes many interfering matrix components.
Moderate. Requires clean samples and derivatization for non-volatile matrices.
Poor. Requires highly purified samples for clear spectra.
Good. Less susceptible to ion suppression than MS, but chromatographic interference is still a concern.
Primary Application
Targeted identification and quantification in complex mixtures.
Screening and identification of volatile/semi-volatile compounds.
Definitive de novo structure elucidation of pure compounds.
Routine quantification and purity checks against a known standard.
Logical Framework for Technique Selection
Caption: Decision tree for analytical technique selection.
Conclusion
For the rapid and confident identification of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane in a drug development or research setting, LC-MS/MS is the superior technique . It provides an unparalleled combination of sensitivity, specificity, and throughput that is essential for modern analytical workflows.[1][13] While GC-MS offers a viable alternative, LC-MS is more versatile for a broader range of compounds and sample matrices. NMR remains the ultimate authority for absolute structural proof but is not practical for routine screening or trace-level analysis. HPLC-UV, though valuable for quantification, lacks the specificity required for unambiguous identification. By leveraging the multi-faceted data provided by LC-MS/MS—retention time, accurate mass, isotopic pattern, and fragmentation fingerprint—researchers can achieve a level of analytical confidence that is both scientifically rigorous and operationally efficient.
References
Application of LCMS in small-molecule drug development. (2016). New Food Magazine. [Link]
Li, K. M., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments. [Link]
Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Emery Pharma. [Link]
Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). New Food Magazine. [Link]
LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. [Link]
Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. (2023). LCGC International. [Link]
Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. ResearchGate. [Link]
Poisson, L., et al. (2011). Emerging Analytical Techniques for the Assessment of Aroma Relevant Sulfur Compounds in Coffee. ACS Symposium Series. [Link]
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
Ichikawa, M., et al. (2006). Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography. Journal of Agricultural and Food Chemistry. [Link]
Stoll, D. R. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? LCGC Europe. [Link]
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2021). Molecules. [Link]
Mass Spectrometry: Fragmentation. University of Arizona. [Link]
Techniques and Methods of Identification. ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparing synthetic routes for (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane
Executive Summary
Product Identity: (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane
CAS Number: 2624417-07-6
Core Scaffold: 2,6-Dichloro-3-isopropoxythioanisole
Primary Application: Advanced intermediate for next-generation ALK (e.g., Ceritinib analogues) and KRAS G12C inhibitors.
This guide evaluates synthetic strategies for (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane , a sterically congested tetrasubstituted benzene derivative. The synthesis is complicated by the 1,2,3,6-substitution pattern , where the methylthio (-SMe) group is flanked by two chlorine atoms, and the isopropoxy (-OiPr) group is positioned meta to the sulfur.
We present two distinct pathways:
The Aminophenol Route (Recommended): A regioselective approach starting from 3-amino-2,4-dichlorophenol. This route offers the highest fidelity for the substitution pattern but relies on specific starting material availability.
The Fluorobenzene Route (Alternative): A modification of the established Crizotinib intermediate synthesis, utilizing nucleophilic aromatic substitution (SNAr). This route uses more common precursors but faces challenges with regioselectivity and ring deactivation.
Retrosynthetic Analysis
The structural challenge lies in installing the -SMe group between two bulky chlorine atoms (positions 2 and 6 relative to sulfur) while maintaining the -OiPr group at position 3. Direct electrophilic substitution (e.g., chlorination) is prone to over-chlorination or incorrect isomer formation.
Caption: Retrosynthetic disconnection showing the two primary approaches: constructing the sulfur linkage via aniline (Left) vs. installing the alkoxy group via fluoride displacement (Right).[1]
Route 1: The Aminophenol Pathway (Recommended)
This route is preferred for its regiospecificity . By starting with the correct chlorination pattern in 3-amino-2,4-dichlorophenol , the synthesis avoids difficult isomer separations later. The transformation relies on differentiating the phenol and aniline functionalities.
Step 1: Selective O-Alkylation
The phenol (-OH) is significantly more acidic (
) than the aniline (, ). Using a mild base like Potassium Carbonate () allows for selective alkylation of the oxygen atom without protecting the amine.
Reagents: 2-Bromopropane,
, DMF.
Conditions:
, 4-6 hours.
Mechanism:
displacement of bromide by the phenoxide anion.
Step 2: Sandmeyer Sulfuration
The conversion of the amine to the methylthio group is achieved via a modified Sandmeyer reaction. Direct reaction of diazonium salts with sodium thiomethoxide can be hazardous and low-yielding. The Xanthate method or Disulfide method is safer and more reliable.
Reagents:
, () Diazonium Salt.
Potassium Ethyl Xanthate (
) or Dimethyldisulfide ().
Hydrolysis (KOH) and Methylation (
) [if using Xanthate].
Key Insight: The diazonium group at position 1 is flanked by two chlorines. This steric bulk actually stabilizes the diazonium intermediate, preventing rapid decomposition, but requires slightly higher temperatures for the substitution step.
Caption: Step-by-step workflow for the Aminophenol Route.
Route 2: The Fluorobenzene Pathway (Alternative)
This route leverages intermediates common in the synthesis of Crizotinib (e.g., 2,6-dichloro-3-fluoro derivatives). It is viable if the aminophenol precursor is unavailable.
Challenges
Deactivation: The methylthio group (-SMe) is an electron donor by resonance, which deactivates the ring towards nucleophilic aromatic substitution (
).
Sterics: Displacing the fluorine at position 3 with a bulky isopropoxide group is hindered by the adjacent chlorine and the meta-SMe group.
Strategy
Sandmeyer Reaction: Convert 2,6-dichloro-3-fluoroaniline to 2,6-dichloro-3-fluorothioanisole .
Forced
: Use a strong base () and high boiling solvent (DMSO or NMP) to force the displacement of Fluorine by Isopropoxide.
Comparative Assessment
Feature
Route 1: Aminophenol (Recommended)
Route 2: Fluorobenzene (Alternative)
Regiocontrol
High (Pre-defined in SM)
Medium (Risk of side reactions)
Step Count
2 Steps
2 Steps
Yield Potential
65-75% (Overall)
40-50% (Overall)
Scalability
High (Standard unit ops)
Medium (High temp issues)
Safety
Moderate (Diazonium handling)
Moderate (High temp basic conditions)
Cost
High (SM cost)
Low (Commodity SM)
Detailed Experimental Protocol (Route 1)
Step 1: Synthesis of 3-Isopropoxy-2,6-dichloroaniline
Setup: Charge a 500 mL 3-neck round-bottom flask with 3-amino-2,4-dichlorophenol (10.0 g, 56.2 mmol) and anhydrous DMF (100 mL).
Base Addition: Add Potassium Carbonate (
, 15.5 g, 112.4 mmol, 2.0 equiv) in one portion. Stir for 15 min at room temperature.
and stir for 6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[2][3]
Workup: Cool to RT. Pour into ice-water (400 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2x) and brine (1x). Dry over
and concentrate.
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-20% EtOAc in Hexanes).
Expected Yield: 85-90% as an off-white solid.
Step 2: Synthesis of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane
Diazotization: Dissolve the aniline from Step 1 (5.0 g, 22.7 mmol) in glacial acetic acid (40 mL) and conc. HCl (10 mL). Cool to
.
Nitrite Addition: Add a solution of Sodium Nitrite (
, 1.72 g, 25.0 mmol) in water (5 mL) dropwise, maintaining temp . Stir for 30 min.
Sulfuration (Disulfide Method):
In a separate flask, mix Dimethyldisulfide (
, 3.0 mL) and Copper powder (0.5 g) in Acetonitrile (20 mL).
Add the cold diazonium solution to the disulfide mixture dropwise.
Caution: Nitrogen gas evolution.
Completion: Warm to
for 2 hours until gas evolution ceases.
Workup: Dilute with water, extract with DCM. Wash with
(to remove any phenolic byproducts) and brine.
Purification: Flash chromatography (Hexanes).
Target: Colorless to pale yellow oil/solid.
Confirmation: 1H NMR should show S-Me singlet (~2.4 ppm), Isopropyl septet/doublet, and two aromatic doublets (ortho coupling).
References
Ceritinib Structure & Intermediates: Marsilje, T. H., et al. "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378." Journal of Medicinal Chemistry, 2013, 56(14), 5675-5690. Link
Technical Guide: IR Spectroscopy Validation of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane
This guide serves as a technical standard for the validation of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane , a critical intermediate often associated with the synthesis of ALK inhibitors (e.g., Crizotinib analogs)....
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical standard for the validation of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane , a critical intermediate often associated with the synthesis of ALK inhibitors (e.g., Crizotinib analogs).
The following content is structured to validate the chemical identity of this specific molecule using Infrared (IR) Spectroscopy, comparing the method's efficacy against Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).
Validation of this intermediate requires distinguishing three distinct functionalities on a crowded tetrasubstituted benzene ring:
Thioether (
): A specific methyl sulfide handle.
Aryl Ether (
): An isopropoxy group providing unique aliphatic signatures.
Aryl Chlorides (
): Two chlorine atoms at the 2,6-positions, creating a specific "fingerprint" in the lower frequency region.
Structural Dissection Diagram
The following diagram maps the chemical structure to its predicted vibrational modes, establishing the logic for the IR assignments.
Figure 1: Functional group decomposition and corresponding vibrational frequency mapping.
Characteristic IR Peaks (Reference Data)
The following assignments are derived from spectroscopic data of structural fragments (Thioanisole, 2,6-Dichlorophenol derivatives, and Isopropyl aryl ethers). This table serves as the Pass/Fail criteria for QC validation.
Table 1: Critical IR Frequency Assignments
Functional Group
Vibration Mode
Frequency Range (cm⁻¹)
Intensity
Diagnostic Value
Aliphatic C-H
C-H Stretch
2980 – 2870
Medium
Differentiates methyl/isopropyl from solvent residues.
Aromatic C-H
C-H Stretch
3050 – 3090
Weak
Confirms aromaticity; often weak due to low H count (only 2 Ar-H).
Aryl Ether
C-O-C Asym. Stretch
1240 – 1260
Strong
Primary ID peak for the isopropoxy attachment.
Isopropyl
Gem-Dimethyl Deformation
1380 & 1370
Medium
Characteristic "doublet" split; confirms isopropyl vs. n-propyl.
Aromatic Ring
C=C Ring Stretch
1560 – 1580
Medium/Sharp
Diagnostic for poly-substituted benzene rings.
Methyl Sulfide
Rocking / C-S
1080 – 1090
Weak/Med
Specific to the group (Thioanisole signature).
Aryl Chloride
C-Cl Stretch (In-plane)
1030 – 1050
Strong
Overlaps with symmetric ether stretches; creates complex fingerprint.
Fingerprint
Ar-H OOP Bending
800 – 830
Strong
Indicates 2 adjacent protons (positions 4 and 5) on the ring.
Critical QC Note: The absence of a broad peak at 3200–3500 cm⁻¹ is mandatory. Presence of such a peak indicates unreacted phenol starting material (hydrolysis product) or moisture contamination.
Comparative Performance Analysis: IR vs. Alternatives
In a drug development pipeline, IR is rarely used in isolation. This section objectively compares IR against NMR and HPLC to justify its specific utility in the workflow.
Table 2: Method Comparison for Routine Validation
Feature
IR Spectroscopy (ATR-FTIR)
1H-NMR (400 MHz)
HPLC-MS
Primary Utility
Rapid Identity Confirmation (Fingerprint)
Structural Elucidation (Absolute)
Purity Quantification (%)
Sample Prep
None (Solid/Oil direct on ATR)
Dissolution in / DMSO
Dilution + Buffer Prep
Time per Run
< 2 Minutes
15–30 Minutes
10–45 Minutes
Differentiation
Excellent for Functional Groups (C=O, OH, CN)
Excellent for connectivity (H-H coupling)
Excellent for trace impurities
Limit of Detection
~1-2% impurity visible
~0.5% impurity visible
<0.1% impurity visible
Cost per Sample
Very Low
High (Solvents/Cryogens)
Medium (Solvents/Columns)
Strategic Recommendation
Use IR for: Goods-in QC, rapid "Go/No-Go" checks during reaction monitoring (e.g., disappearance of phenol O-H), and final product identity verification against a standard.
Use NMR for: Initial structural characterization of the first batch and investigating unexpected side-reactions (e.g., regioisomers).
Use HPLC for: Final purity certification (>98%) required for regulatory release.
Experimental Validation Protocol
To ensure reproducibility, the following Attenuated Total Reflectance (ATR) protocol is recommended. This method eliminates the variability of KBr pellet preparation.
Materials & Equipment
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
Crystal: Diamond or ZnSe ATR crystal.
Solvent: Isopropanol (IPA) for cleaning.
Reference Standard: Validated lot of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane (Purity >98% by HPLC).
Step-by-Step Workflow
Background Scan: Clean the ATR crystal with IPA. Collect a background spectrum (air) using 16 scans at 4 cm⁻¹ resolution.
Sample Loading:
If Solid: Place ~5 mg of sample on the crystal center. Apply high pressure using the anvil clamp to ensure intimate contact.
If Oil: Place 1 drop on the crystal; no pressure clamp needed.
Acquisition:
Range: 4000 – 600 cm⁻¹.
Scans: 16 or 32 (to improve Signal-to-Noise ratio).
Resolution: 4 cm⁻¹.
Processing:
Apply Automatic Baseline Correction.
Normalize intensity (0–1 Absorbance units) for comparison.
Validation Criteria:
Identity: Correlation coefficient >0.95 against the Reference Standard.
Purity Check: Verify baseline flat at 3400 cm⁻¹ (No OH).
Validation Logic Diagram
Figure 2: Decision tree for rapid QC release using IR spectroscopy.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for functional group assignment).
Xin, J., et al. (2025).[1] "FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives." Chinese Journal of Chemical Physics. 1 (Validation of Thioanisole vibrational modes).
NIST Mass Spectrometry Data Center. "Diisopropylbenzene IR Spectrum." NIST Chemistry WebBook, SRD 69. (Reference for Isopropyl group doublet assignment).
Cui, J. J., et al. (2011).[2] "Structure Based Drug Design of Crizotinib (PF-02341066)..." Journal of Medicinal Chemistry, 54(18), 6342-6363.[2] (Context for 2,6-dichloro-3-substituted intermediates).
Specac Application Notes. "Interpreting Infrared Spectra: A Practical Guide." (Protocol standards for ATR analysis).
Technical Validation Guide: Elemental Analysis of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane
Part 1: Executive Summary & Strategic Context In the high-stakes landscape of small molecule drug discovery—specifically within the KRAS and ALK inhibitor pipelines—the scaffold (2,6-Dichloro-3-isopropoxyphenyl)(methyl)s...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Context
In the high-stakes landscape of small molecule drug discovery—specifically within the KRAS and ALK inhibitor pipelines—the scaffold (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane serves as a critical synthetic intermediate. Its structural integrity is paramount because the 2,6-dichloro substitution pattern is notoriously difficult to install late-stage without compromising regioselectivity.
While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (
H NMR) are standard for identity confirmation, they often fail to detect bulk inorganic contaminants, solvent entrapment, or non-protonated impurities. Consequently, Elemental Analysis (EA) remains the "Gold Standard" referee method for establishing the absolute purity of a reference standard.
This guide objectively compares EA against alternative analytical modalities and provides a validated protocol for confirming the composition of
.
Part 2: Comparative Analysis of Validation Methods
To ensure scientific rigor, we must evaluate why Elemental Analysis is the superior choice for bulk purity confirmation compared to its alternatives.
Table 1: Performance Comparison of Analytical Modalities
Feature
Elemental Analysis (CHNS)
HRMS (Q-TOF/Orbitrap)
H NMR (500 MHz)
Primary Output
% Composition by Weight
Exact Mass (m/z)
Structural Connectivity
Bulk Purity Sensitivity
High (Detects non-chromophores)
Low (Ionization bias)
Medium (Misses inorganics)
Inorganic Detection
Yes (Ash/Residue inference)
No
No
Solvent Detection
Yes (Deviations in C/H)
No
Yes (if protonated)
Sample Destructive?
Yes
Yes
No
Regulatory Status
Required (New Chemical Entities)
Supportive
Supportive
Expert Insight: The "0.4% Rule"
In a drug development context, a deviation of
between theoretical and found values in EA is the threshold for acceptance. Unlike LC-MS, which can show a "clean" single peak even if 5% inorganic salts are present, EA will immediately flag this discrepancy through lowered Carbon/Sulfur percentages. Trust EA to catch what chromatography misses.
To validate your sample, you must first establish the theoretical baseline.
Carbon (C):
Hydrogen (H):
Sulfur (S):
Chlorine (Cl):
Oxygen (O):
Total MW: 251.165 g/mol
Table 2: Theoretical vs. Acceptable Experimental Ranges
Element
Theoretical %
Acceptable Range ()
Diagnostic Interpretation of Failure
Carbon
47.82%
47.42% – 48.22%
Low: Inorganic salt contamination.High: Solvent retention (e.g., Toluene).
Hydrogen
4.82%
4.42% – 5.22%
High: Water/Moisture contamination.
Sulfur
12.76%
12.36% – 13.16%
Low: Oxidation to sulfoxide/sulfone ().
Chlorine
28.23%
27.83% – 28.63%
Low: Dehalogenation during synthesis.
Part 4: Validated Experimental Protocol
This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, do not proceed to sample analysis.
Phase 1: Sample Preparation
Objective: Eliminate moisture and volatile solvents that skew H and C values.
Recrystallization: Purify the crude thioether using cold Methanol/Water (9:1).
Drying: Place 50 mg of the solid in a vacuum drying pistol over
at for 6 hours.
Why? The isopropoxy group is lipophilic, but the thioether can trap trace water.
is aggressive enough to remove surface moisture without degrading the molecule.
Phase 2: Combustion Analysis (CHNS Mode)
Instrument: Flash 2000 or Elementar vario EL cube.
Calibration: Run K-Factor calibration using Sulfanilamide standard (
).
Requirement: Standard deviation of K-factors must be
.
Blank Run: Run an empty tin capsule to establish the baseline for Nitrogen (atmospheric) and Carbon (capsule).
Sample Weighing: Accurately weigh 2.0 – 2.5 mg of the dried sample into a tin capsule. Fold hermetically to prevent loss of the volatile methyl sulfide component before combustion.
Combustion:
Furnace Temp:
(Ensure complete oxidation of the S-Me bond).
Oxygen Flow: Boosted for 5 seconds to ensure halogenated ring destruction.
Phase 3: Data Analysis Workflow
The following diagram illustrates the decision logic for interpreting EA results.
Figure 1: Decision logic for interpreting Elemental Analysis data. Note that Sulfur deviation is a specific indicator for thioether oxidation.
Part 5: Mechanistic Synthesis & Confirmation Pathway
Understanding how the molecule is made helps anticipate impurities. The synthesis typically involves the nucleophilic attack of a thiolate on a chlorinated aromatic ring or alkylation of a thiol.
Figure 2: Synthetic pathway highlighting potential impurities (O-methylation vs S-methylation) that EA helps differentiate based on S% content.
Part 6: References
FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. [Link]
Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066): A 2,6-Dichloro-3-fluoro-substituted Inhibitor. Journal of Medicinal Chemistry. (Contextual reference for 2,6-dichloro substitution patterns). [Link]
Boroncore Catalog. (2023). Product Entry for (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane (CAS 2624417-07-6).[3][4][5][Link]
Reich, H. J. (2023). Bordwell pKa Table and Organic Chemistry Data. University of Wisconsin-Madison. (Reference for chemical shifts and acidity of phenols). [Link]
Operational Guide: Disposal of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane
Executive Summary (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane is a halogenated thioether intermediate, commonly encountered in the synthesis of kinase inhibitors (e.g., Crizotinib). Its disposal presents two distinc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane is a halogenated thioether intermediate, commonly encountered in the synthesis of kinase inhibitors (e.g., Crizotinib). Its disposal presents two distinct challenges: olfactory containment (characteristic of sulfides) and halogenated by-product formation (requiring specific incineration parameters).
Immediate Action Directive:
Waste Stream:Halogenated Organic Waste (Do NOT mix with general organic solvents).[1]
Odor Control: Glassware and trace residues must be chemically oxidized (bleach) before cleaning to prevent persistent laboratory contamination.
Disposal Method: High-temperature incineration (>1100°C) with acid gas scrubbing.
Chemical Profile & Hazard Analysis
Effective disposal requires understanding the molecule's functional vulnerabilities.
Property
Data
Operational Implication
Structure
Aryl Thioether + Dichloro-substitution
Lipophilic; requires organic solvent for cleaning.
Odor Threshold
Low (ppb range)
"Skunky" odor indicates containment breach.
Reactivity
Oxidizable Sulfur
Incompatible with strong oxidizers (e.g., Nitric Acid) in waste drums.
Toxicity
Irritant / Potentially Toxic
Treat as a High Potency Compound (HPC) due to drug intermediate status.
Environmental
Aquatic Chronic 1 (H410)
Zero tolerance for drain disposal.
Pre-Disposal Decontamination (Odor Control)
Use this protocol for glassware, spatulas, and bench surfaces. Do not use this for bulk chemical disposal.
The Mechanism: Sodium hypochlorite (NaOCl) oxidizes the volatile sulfide (smelly) into a non-volatile sulfoxide or sulfone (odorless).[2]
Protocol: The "Bleach Quench"
Preparation: Prepare a 10% commercial bleach solution (approx. 0.5% NaOCl final concentration) in water.
Application: Soak contaminated glassware or wipe surfaces with the solution.
Contact Time: Allow 15–20 minutes of contact time.
Rinse: Rinse with water, then acetone. The acetone rinse must go into the Halogenated Waste container.
CRITICAL WARNING: Never mix bleach streams with acidic waste (generates Chlorine gas) or ammonia (generates Chloramines).
Waste Segregation & Packaging[3][4]
Because this molecule contains two chlorine atoms per molecule, it must be segregated from non-halogenated solvents (like Acetone/Methanol) to prevent corrosion of standard incinerators and the formation of dioxins during improper combustion.
Decision Logic: Waste Stream Selection
Figure 1: Decision tree for segregating halogenated aryl sulfides. Note that even the acetone rinse from decontaminated glassware should be treated as halogenated to ensure compliance.
Packaging Specifications
Container: High-density polyethylene (HDPE) or glass carboy. Avoid metal cans due to potential corrosion from hydrolysis byproducts (HCl).
Constituents: List "(2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane" explicitly.
Hazard Checkboxes: [x] Toxic [x] Irritant.
Storage: Store in a satellite accumulation area (SAA) with secondary containment. Keep away from oxidizers.[3]
Spill Management Protocol
Scenario: A 10g bottle drops and shatters in the fume hood.
Evacuate & Ventilate: The odor will be immediate. clear the immediate area.[4] Ensure fume hood sash is at the lowest working position to contain vapors.
PPE Upgrade: Double nitrile gloves, lab coat, and safety goggles. If outside a hood, a half-mask respirator with organic vapor cartridges (black band) is recommended due to the sulfur odor.
Containment: Ring the spill with absorbent pads or vermiculite to prevent spreading.
Neutralization (Optional but Recommended):
Mist the spill lightly with dilute bleach (10%) to suppress odor. Note: This may create a slippery sludge.[5]
Cleanup:
Scoop solids/sludge into a wide-mouth jar.
Wipe area with acetone.
Place all pads, gloves, and debris into a sealed plastic bag , then into the Halogenated Waste drum.
Reporting: Log the spill according to internal EHS protocols.
Regulatory & Logistics (US Focus)
For US-based facilities, adherence to EPA RCRA (Resource Conservation and Recovery Act) is mandatory.
Waste Code Assignment:
While this specific chemical is not P-listed or U-listed, it classifies as a characteristic hazardous waste if it exhibits toxicity (D027 - 1,4-Dichlorobenzene analog) or simply as part of a solvent mixture (F002 - Spent Halogenated Solvents).
Best Practice: Profile as "Non-RCRA Regulated / State Regulated Hazardous Waste" OR assign D027 if TCLP testing confirms leaching, but generally, commercial disposal facilities treat it under the broad "Halogenated Organic Waste" profile for incineration.
Disposal Technology:
Must be sent to a facility with a Rotary Kiln Incinerator equipped with secondary combustion chambers and acid gas scrubbers (to capture HCl and SO2).
References
ACS Green Chemistry Institute. (2023). Reagent Guides: Thioether Oxidation. American Chemical Society. [Link]
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
PubChem. (2023). Compound Summary: 2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane. National Library of Medicine. [Link](Note: Search by structure or CAS if specific entry is unavailable).